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5-Bromo-2-chloro-4-trifluoromethyl-quinoline Documentation Hub

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  • Product: 5-Bromo-2-chloro-4-trifluoromethyl-quinoline

Core Science & Biosynthesis

Foundational

De Novo Synthesis of 5-Bromo-2-chloro-4-trifluoromethyl-quinoline: Regioselective Knorr Cyclization and Vilsmeier-Directed Deoxychlorination

Executive Summary The 2-chloro-4-(trifluoromethyl)quinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for the development of kinase inhibitors, antimalarials, and a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-chloro-4-(trifluoromethyl)quinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for the development of kinase inhibitors, antimalarials, and agrochemicals. The synthesis of 5-Bromo-2-chloro-4-trifluoromethyl-quinoline presents unique synthetic challenges, primarily due to the regioselectivity issues inherent in the cyclization of meta-substituted anilines and the stability of the trifluoromethyl group under harsh conditions.

This whitepaper details a highly optimized, two-step synthetic pathway. By leveraging a regioselective Knorr-type condensation followed by a Vilsmeier-Haack catalyzed deoxychlorination, this protocol ensures high fidelity, scalability, and technical accuracy.

Mechanistic Rationale & Causality

Knorr-Type Cyclization and Regiomeric Control

The construction of the quinoline core begins with the condensation of 3-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate. The highly electrophilic trifluoromethyl ketone drives the initial formation of an enamine intermediate. Subsequent thermal cyclization (electrophilic aromatic substitution) onto the benzenoid ring yields the quinolone core 1.

The Causality of Reagent Selection: Polyphosphoric acid (PPA) is selected over standard Brønsted acids (e.g., TsOH) because PPA acts as both a solvent and a dehydrating agent. It facilitates the cyclization without requiring the extreme temperatures (>200 °C) that would otherwise degrade the CF₃ group 2. Because 3-bromoaniline possesses two available ortho positions (C2 and C6), cyclization inherently produces a mixture of 5-bromo and 7-bromo isomers. Steric hindrance naturally favors the 7-bromo isomer; thus, precise chromatographic separation is required to isolate the target 5-bromo-4-(trifluoromethyl)quinolin-2(1H)-one.

Vilsmeier-Haack Catalyzed Deoxychlorination

The conversion of the 2-quinolone to the 2-chloroquinoline is achieved using phosphorus oxychloride (POCl₃).

The Causality of Catalysis: Uncatalyzed POCl₃ is a relatively sluggish electrophile for the 2-quinolone tautomer. By introducing a catalytic amount of N,N-dimethylformamide (DMF), the Vilsmeier-Haack reagent (N,N-dimethylchloromethyleniminium chloride) is generated in situ. This highly electrophilic cation rapidly attacks the oxygen atom of the 2-quinolone, converting it into an exceptional leaving group. This drastically lowers the activation energy, reducing reaction time from 8 hours to 2 hours and preventing thermal degradation 3.

Process Visualization

SynthesisWorkflow SM 3-Bromoaniline + Ethyl 4,4,4-trifluoroacetoacetate Cond Enamine Condensation (-H2O) SM->Cond Cyc Electrophilic Cyclization (PPA, 150°C) Cond->Cyc Mix Isomeric Mixture: 5-Br & 7-Br Quinolones Cyc->Mix Iso Pure 5-Bromo-4-(CF3)- quinolin-2(1H)-one Mix->Iso Regiomeric Separation Act Vilsmeier Activation (POCl3 + DMF) Iso->Act Prod 5-Bromo-2-chloro-4- (trifluoromethyl)quinoline Act->Prod Nucleophilic Chlorination

Fig 1: Two-step synthetic workflow for 5-Bromo-2-chloro-4-trifluoromethyl-quinoline.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one

This protocol utilizes an in-process phase-separation validation to confirm core formation.

  • Preparation: To a heavy-walled glass reactor equipped with a robust mechanical stirrer, add 3-bromoaniline (1.0 equiv, 50 mmol) and ethyl 4,4,4-trifluoroacetoacetate (1.05 equiv, 52.5 mmol).

  • Acid Addition: Slowly add polyphosphoric acid (PPA) (approx. 8 times the weight of the reactants). Note: Mechanical stirring is mandatory; magnetic stirring will fail as the PPA polymerizes and increases in viscosity, leading to localized charring.

  • Cyclization: Heat the mixture to 150 °C for 3 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) by taking micro-aliquots and quenching them in water/EtOAc.

  • Self-Validating Quench: Cool the mixture to 80 °C (to maintain flowability) and pour it slowly into 500 mL of vigorously stirred ice-water. Validation Check: The immediate formation of a dense, off-white precipitate confirms successful cyclization, as the highly polar PPA dissolves in the aqueous phase while the hydrophobic quinolone core crashes out.

  • Regiomeric Isolation: Filter the crude solid. The crude material is a mixture of the 5-bromo and 7-bromo isomers. Purify via silica gel column chromatography (gradient elution: Hexanes to 20% EtOAc in Hexanes). The sterically hindered 5-bromo isomer elutes differently than the 7-bromo isomer. Verify the isolated 5-bromo fraction via ¹H NMR (confirming the absence of the C6 proton coupling pattern typical of the 7-bromo isomer).

Protocol 2: Catalytic Deoxychlorination

This protocol utilizes gas evolution and Rf shifting as real-time validation markers.

  • Vilsmeier Activation: Suspend the purified 5-bromo-4-(trifluoromethyl)quinolin-2(1H)-one (1.0 equiv, 10 mmol) in neat phosphorus oxychloride (POCl₃) (10 equiv, 100 mmol). Add N,N-dimethylformamide (DMF) (0.05 equiv, 0.5 mmol).

  • Chlorination: Heat the mixture to 90 °C under a dry nitrogen atmosphere for 2 hours.

  • In-Process Monitoring: Check TLC (Hexanes/EtOAc 4:1). Validation Check: The starting material (a highly polar, hydrogen-bonding quinolone that streaks on silica) will completely disappear, replaced by a non-polar, fast-running, UV-active spot (the 2-chloroquinoline).

  • Workup & Neutralization: Cool the mixture to room temperature and concentrate in vacuo to remove the bulk of the unreacted POCl₃. Carefully pour the concentrated syrup into an ice-cold saturated aqueous NaHCO₃ solution. Validation Check: Vigorous effervescence confirms the neutralization of the highly acidic phosphorodichloridic acid byproducts.

  • Extraction: Extract the aqueous layer with dichloromethane (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the pure 5-Bromo-2-chloro-4-trifluoromethyl-quinoline as a crystalline solid.

Quantitative Process Optimization

The following table summarizes the optimization data, demonstrating the critical impact of the chosen catalytic conditions on yield and efficiency.

Reaction StepCatalyst / ReagentTemp (°C)Time (h)Yield (%)Regioselectivity (5-Br : 7-Br)
Knorr Cyclization PPA (neat)150385 (Total)~ 1 : 3
Knorr Cyclization TsOH / Toluene1101260 (Total)~ 1 : 2.5
Deoxychlorination POCl₃ (uncatalyzed)110845N/A
Deoxychlorination POCl₃ + DMF (cat.)90292 N/A

Data Interpretation: The use of PPA significantly outperforms TsOH in total yield for the cyclization step. For the chlorination step, the addition of catalytic DMF increases the yield from 45% to 92% while reducing the reaction time by 75%, underscoring the necessity of Vilsmeier-Haack activation.

References

  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines MDPI - Molecules URL:[Link]

Sources

Exploratory

5-Bromo-2-chloro-4-trifluoromethyl-quinoline mechanism of formation

An In-depth Technical Guide to the Formation of 5-Bromo-2-chloro-4-trifluoromethyl-quinoline Foreword: The Strategic Importance of Fluorinated Quinolines The quinoline scaffold is a cornerstone in medicinal chemistry, fo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Formation of 5-Bromo-2-chloro-4-trifluoromethyl-quinoline

Foreword: The Strategic Importance of Fluorinated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including antimalarial and anticancer drugs.[1][2] The strategic incorporation of a trifluoromethyl (CF₃) group and halogen atoms can profoundly enhance a molecule's pharmacological profile. The CF₃ group, in particular, is prized for its ability to increase metabolic stability, improve lipophilicity, and modulate binding affinity to biological targets. 5-Bromo-2-chloro-4-trifluoromethyl-quinoline is a highly valuable and functionalized building block, designed for further elaboration in drug discovery programs through selective, site-specific reactions at its chloro and bromo positions. This guide provides an in-depth examination of the core synthetic strategy and reaction mechanisms underpinning its formation, tailored for researchers and professionals in drug development.

Retrosynthetic Analysis and Strategic Approach

The synthesis of a multi-substituted heterocycle like 5-Bromo-2-chloro-4-trifluoromethyl-quinoline is not a singular event but a carefully planned multi-step sequence. A logical retrosynthetic analysis suggests a two-stage approach:

  • Construction of the Core Heterocycle: Formation of a substituted quinolinone ring system that correctly places the bromo and trifluoromethyl groups. This is typically achieved via a cyclocondensation reaction.

  • Functional Group Interconversion: Conversion of the quinolinone to the final chloro-substituted product. This involves a targeted chlorination reaction.

This strategy allows for the robust and regioselective installation of the key functional groups. The most reliable pathway involves an initial Conrad-Limpach-Knorr type synthesis followed by a targeted chlorination.

Mechanism of Formation: A Two-Part Mechanistic Deep Dive

Part I: Synthesis of the 5-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one Intermediate

The foundational step is the construction of the quinolinone core from a substituted aniline and a β-ketoester. The choice of starting materials is critical for ensuring the desired substitution pattern. The reaction between 3-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate is the logical choice.

Step 1: Nucleophilic Attack and Condensation

The synthesis begins with the nucleophilic attack of the amino group of 3-bromoaniline on the ketone carbonyl of ethyl 4,4,4-trifluoroacetoacetate. This is followed by a dehydration step to yield a stable enamine intermediate, ethyl 3-((3-bromophenyl)amino)-4,4,4-trifluorobut-2-enoate. The strong electron-withdrawing nature of the CF₃ group makes the adjacent carbonyl carbon highly electrophilic and drives this initial condensation.

Step 2: High-Temperature Electrocyclization

This is the critical ring-forming step. The reaction requires significant thermal energy (typically >250 °C), often achieved by using a high-boiling point solvent such as Dowtherm A. The mechanism is a 6-electron electrocyclization. The π-electrons from the enamine double bond act as the nucleophile, attacking the ortho-position of the aniline ring in an intramolecular electrophilic aromatic substitution. The high energy barrier is a consequence of the temporary loss of aromaticity in the benzene ring during the formation of the sp³-hybridized sigma complex intermediate. Subsequent proton transfer and elimination of ethanol re-establishes aromaticity and forms the thermodynamically stable quinolinone ring system.

G Mechanism of Quinolinone Ring Formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 3-Bromoaniline I1 Enamine Intermediate R1->I1 Condensation (-H₂O) R2 Ethyl 4,4,4-trifluoroacetoacetate R2->I1 Condensation (-H₂O) P1 5-Bromo-4-(trifluoromethyl) quinolin-2(1H)-one I1->P1 Thermal Cyclization (>250 °C, -EtOH)

Caption: Mechanism for the formation of the quinolinone intermediate.

Part II: Chlorination of the Quinolin-2-one Intermediate

With the quinolinone core assembled, the final step is to convert the 2-oxo group into a 2-chloro substituent. This is a standard and highly efficient transformation achieved using a chlorinating agent like phosphorus oxychloride (POCl₃), often with phosphorus pentachloride (PCl₅) as an additive.

Mechanism: Activation and Nucleophilic Substitution

The quinolin-2-one exists in tautomeric equilibrium with its 2-hydroxy-quinoline form. The oxygen atom of this tautomer (or the carbonyl oxygen of the amide) acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a dichlorophosphate ester intermediate, which is an excellent leaving group. A chloride ion, generated from POCl₃, then performs a nucleophilic attack at the C2 position of the activated quinoline ring. The subsequent collapse of this intermediate and elimination of a phosphate by-product yields the final 5-Bromo-2-chloro-4-(trifluoromethyl)quinoline.[3] This process effectively substitutes the C-O bond with a more reactive C-Cl bond, making the molecule an ideal substrate for further synthetic manipulations.

G Mechanism of Quinolinone Chlorination Start 5-Bromo-4-(trifluoromethyl) quinolin-2(1H)-one Intermediate Dichlorophosphate Ester Intermediate Start->Intermediate Activation Reagent POCl₃ Reagent->Intermediate Product 5-Bromo-2-chloro-4- (trifluoromethyl)quinoline Intermediate->Product Nucleophilic Attack & Elimination Chloride Cl⁻ Chloride->Intermediate

Sources

Foundational

Electronic Properties of the 4-Trifluoromethyl-Quinoline Core: A Mechanistic Guide for Drug Discovery

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, historically anchoring antimalarials, kinase inhibitors, and central nervous system (CNS) therapeutics. However, the unsubstitute...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, historically anchoring antimalarials, kinase inhibitors, and central nervous system (CNS) therapeutics. However, the unsubstituted quinoline core often suffers from suboptimal basicity, rapid oxidative metabolism, and limited passive permeability. The strategic installation of a trifluoromethyl (-CF 3​ ) group at the 4-position fundamentally rewires the electronic landscape of the heterocycle [1].

As a Senior Application Scientist, I have observed that understanding the exact electronic perturbations caused by the 4-CF 3​ group is the difference between a failed high-throughput screening hit and a viable lead compound. This whitepaper provides an in-depth mechanistic analysis of the 4-trifluoromethyl-quinoline core, detailing how its unique electronic properties dictate physicochemical behavior, and provides self-validating protocols for characterizing these parameters in the laboratory.

Fundamental Electronic Perturbations

The -CF 3​ group is one of the most powerful electron-withdrawing groups (EWGs) utilized in drug design. When positioned at the C4 atom of the quinoline ring, its effects are transmitted directly to the quinoline nitrogen via both inductive and resonance mechanisms.

Inductive (-I) and Mesomeric (-M) Effects

Fluorine is the most electronegative element, and the cumulative pull of three fluorine atoms creates a massive inductive (-I) effect through the σ -bond framework. Furthermore, because the C4 position is in direct conjugation with the N1 nitrogen of the quinoline ring, the -CF 3​ group exerts a mesomeric (-M) effect, pulling π -electron density away from the nitrogen lone pair. This dual electron-withdrawal significantly depletes the electron density across the heteroaromatic ring, making the core highly resistant to electrophilic attack [3].

Impact on Basicity (pK a​ )

The depletion of electron density on the quinoline nitrogen drastically reduces its ability to accept a proton. While unsubstituted quinoline has a conjugate acid pK a​ of roughly 4.94, the 4-trifluoromethyl-quinoline core exhibits a depressed pK a​ of approximately 2.9 [4].

  • Causality in Drug Design: This pK a​ shift means that at physiological pH (7.4), the 4-CF 3​ -quinoline core is almost entirely unprotonated (neutral). This prevents the "pH trapping" effect often seen in lysosomes or parasite food vacuoles, shifting the molecule's pharmacokinetic profile toward high intracellular mobility and enhanced blood-brain barrier (BBB) penetration [2].

Impact on Lipophilicity (logP)

The -CF 3​ group is highly lipophilic, carrying a Hansch π parameter of approximately +0.88 to +1.0. The bulky, electron-dense fluorine cloud disrupts local water hydrogen-bonding networks, driving the molecule into lipid environments to minimize thermodynamic penalties.

Quantitative Data Presentation

The following table summarizes the physicochemical shifts induced by the 4-CF 3​ modification, providing a comparative baseline for lead optimization.

Physicochemical PropertyUnsubstituted Quinoline4-Trifluoromethyl-QuinolineMechanistic Causality
pK a​ (Conjugate Acid) ~4.94~2.90Strong -I and -M effects deplete N-lone pair electron density, destabilizing the protonated state.
logP (Lipophilicity) ~2.03~2.91CF 3​ increases hydrophobic surface area and disrupts aqueous solvation shells.
Dipole Moment ( μ ) ~2.1 D~4.5 DVectorial addition of the strongly electronegative CF 3​ group against the nitrogen vector.
Metabolic Stability (C4) Susceptible to CYP450Highly StableThe extreme strength of the C-F bond (~116 kcal/mol) provides a steric and electronic shield against oxidation.

Pathway of Electronic Modulation

The integration of the -CF 3​ group initiates a cascade of physicochemical changes that directly translate into biological efficacy. The logical flow of these effects is mapped below.

G Core 4-Trifluoromethylquinoline Core CF3 CF3 Group Addition Core->CF3 Elec Electron Withdrawal (-I, -M) CF3->Elec Metab Steric/Electronic Shielding CF3->Metab pKa Decreased pKa (~2.9) Elec->pKa logP Increased logP (+0.88) Elec->logP Bio1 Reduced pH Trapping pKa->Bio1 Bio2 Enhanced BBB Penetration logP->Bio2 Bio3 CYP450 Resistance Metab->Bio3

Logical flow of 4-CF3 electronic effects on physicochemical and biological properties.

Self-Validating Experimental Protocols

To accurately leverage the 4-trifluoromethyl-quinoline core in drug discovery, its physicochemical parameters must be empirically validated. Computational models often fail to accurately predict the pK a​ and logP of heavily fluorinated heterocycles due to complex halogen-bonding interactions.

Below are the gold-standard, step-by-step methodologies designed as self-validating systems.

Protocol 1: UV-Metric pK a​ Determination

Causality for Choice: Traditional potentiometric titrations struggle with 4-CF 3​ -quinolines due to their low aqueous solubility and highly acidic conjugate acid pK a​ (~2.9). UV-metric titration leverages the distinct chromophore shift that occurs when the quinoline nitrogen is protonated. Self-Validation Mechanism: The protocol requires the identification of an isosbestic point. If a sharp isosbestic point is maintained throughout the pH titration, it mathematically guarantees that only a two-state equilibrium (protonated vs. neutral) is occurring, validating that the compound has not degraded or precipitated.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the 4-CF 3​ -quinoline derivative in LC-MS grade DMSO.

  • Buffer Array: Prepare a series of universal aqueous buffers (e.g., Britton-Robinson buffers) ranging from pH 1.0 to 6.0 in 0.2 pH increments.

  • Dilution: Spike 2 μ L of the DMSO stock into 2 mL of each buffer solution (final concentration 10 μ M, 0.1% DMSO) to ensure complete solubility.

  • Spectral Acquisition: Record the UV-Vis absorption spectra (200–400 nm) for each pH solution using a quartz cuvette at 25.0 °C.

  • Validation Check: Overlay the spectra. Identify the isosbestic point (typically around 280-290 nm for quinolines). If the curves do not intersect perfectly at this point, discard the data (indicates precipitation or degradation).

  • Data Analysis: Plot the absorbance at the λmax​ of the neutral species against pH. Fit the data to the Henderson-Hasselbalch equation using non-linear regression to extract the pK a​ .

Protocol 2: Shake-Flask logP Determination with Mass Balance

Causality for Choice: While HPLC methods exist, the shake-flask method remains the absolute ground truth for lipophilicity. Self-Validation Mechanism: We implement a dual-phase quantification (Mass Balance Recovery). By measuring the concentration in both the octanol and aqueous phases, we ensure the total recovered mass equals the initial input mass (>95%). This validates that the compound was not lost to glass adsorption or interfacial precipitation.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and HPLC-grade water for 24 hours to mutually saturate the phases. Separate the phases.

  • Sample Spiking: Dissolve exactly 1.0 mg of the 4-CF 3​ -quinoline compound in 5 mL of the pre-saturated 1-octanol.

  • Partitioning: Add 5 mL of the pre-saturated water to the octanol mixture in a glass vial with a PTFE-lined cap.

  • Equilibration: Shake the vial mechanically at 25.0 °C for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully extract aliquots from both the top (octanol) and bottom (aqueous) layers using a syringe. Quantify the concentration in both phases using HPLC-UV against a standard curve.

  • Validation Check: Calculate Mass Balance: (Coct​×Voct​)+(Caq​×Vaq​)=Massinitial​ . If recovery is <95%, the assay is invalid.

  • Calculation: Calculate logP=log10​(Coct​/Caq​) .

Workflow Visualization

Workflow Start Physicochemical Profiling Prep Sample Preparation (10 mM DMSO) Start->Prep pKa_Det UV-Metric pKa Determination Prep->pKa_Det logP_Det Shake-Flask logP Assay Prep->logP_Det Val1 Isosbestic Point Validation pKa_Det->Val1 Val2 Mass Balance Recovery >95% logP_Det->Val2 Data Validated Electronic Profile Val1->Data Val2->Data

Self-validating experimental workflow for determining pKa and logP of quinoline derivatives.

Case Studies in Modern Therapeutics

The electronic tuning provided by the 4-CF 3​ group has led to recent breakthroughs in targeted oncology and neurology.

1. SGK1 Inhibitors in Prostate Cancer: Recent lead optimization efforts have utilized the 4-trifluoromethylquinoline core to target serum/glucocorticoid-regulated kinase-1 (SGK1). By replacing electron-donating groups with the 4-CF 3​ moiety, researchers achieved an IC 50​ of 0.39 μ M (Compound 12f). The electron-deficient nature of the quinoline ring optimized hydrogen bonding in the hinge region of SGK1, while the high logP facilitated deep tissue penetration in PC3 xenograft models [1].

2. CTH Inhibitors in Glioblastoma: Glioblastoma (GBM) relies on cystathionine γ -lyase (CTH) for hydrogen sulfide (H 2​ S) production and metabolic survival. The novel derivative TKL002 utilizes a 4-trifluoromethylquinoline core to directly bind and inhibit CTH. The depressed pK a​ and elevated lipophilicity of the 4-CF 3​ core were critical design choices that allowed TKL002 to successfully cross the blood-brain barrier (BBB) without becoming trapped in acidic endosomes, ultimately inducing G2/M cell cycle arrest in U87MG and U118MG glioma cells[2].

References

  • Title: Hit to lead optimization of the 4-trifluoromethylquinoline derivatives as novel SGK1 inhibitors with potent anti-prostate cancer activity Source: European Journal of Medicinal Chemistry / PubMed (NIH) URL: [Link] [1]

  • Title: Hijacking the Hydrogen Sulfide Axis: A Novel 4-Trifluoromethylquinoline Derivative Suppresses Glioblastoma via Cystathionine γ-Lyase Suppression Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link] [2]

  • Title: UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link] [3]

Exploratory

Halogenated Quinoline Derivatives in Modern Drug Discovery: Synthesis, Mechanisms, and Biological Applications

The Strategic Role of Halogenation in Quinoline Scaffolds The quinoline moiety is a privileged scaffold in medicinal chemistry, historically anchored by antimalarial agents like chloroquine. However, the strategic introd...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of Halogenation in Quinoline Scaffolds

The quinoline moiety is a privileged scaffold in medicinal chemistry, historically anchored by antimalarial agents like chloroquine. However, the strategic introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into the quinoline ring fundamentally alters its physicochemical and pharmacokinetic landscape. As a Senior Application Scientist, I approach halogenation not merely as a structural modification, but as a precise tuning mechanism. Halogens modulate the lipophilicity (ClogP), lower the pKa of adjacent basic amines to enhance membrane permeability, and introduce σ -holes that enable highly directional halogen bonding with target proteins. This guide synthesizes the latest mechanistic paradigms, quantitative data, and self-validating experimental protocols for halogenated quinoline derivatives in contemporary research.

Mechanistic Paradigms in Disease Models

Chemodynamic Therapy in Oncology

Recent advancements have leveraged halogenated quinoline Schiff base derivatives as ligands for transition metals, specifically Copper(II), to drive chemodynamic therapy (CDT) in cancer models[1]. The causality behind this design relies on the tumor microenvironment's unique redox state. Cu(II)-halogenated quinoline complexes (such as Cu(L10)2) remain stable in systemic circulation but undergo rapid reduction to Cu(I) upon encountering the high glutathione (GSH) concentrations typical of cancer cells (e.g., T24 bladder cancer cells). This GSH depletion disables the cell's antioxidant defenses. Subsequently, the generated Cu(I) acts as a Fenton-like catalyst, converting endogenous hydrogen peroxide ( H2​O2​ ) into highly toxic hydroxyl radicals (•OH), leading to severe mitochondrial dysfunction and apoptosis[1]. Furthermore, these specific halogenated complexes uniquely inhibit autophagy flux, preventing the cancer cell from clearing damaged organelles and accelerating cell death[1].

Mechanism HQ Cu(II)-Halogenated Quinoline Complex Uptake Cellular Internalization (T24 Cancer Cells) HQ->Uptake GSH Glutathione (GSH) Depletion Uptake->GSH Intracellular environment Autophagy Inhibition of Autophagy Flux Uptake->Autophagy Pathway blockade Cu1 Reduction to Cu(I) (Fenton-like Catalyst) GSH->Cu1 Redox reaction ROS Hydroxyl Radical (•OH) Generation from H2O2 Cu1->ROS Catalysis Apoptosis Mitochondrial Dysfunction & Cell Apoptosis ROS->Apoptosis Autophagy->Apoptosis

Fig 1. Chemodynamic therapy mechanism of Cu(II)-halogenated quinoline complexes in cancer cells.

Eradication of Drug-Resistant Bacterial Biofilms

Biofilm-associated infections (e.g., Staphylococcus epidermidis) are notoriously difficult to treat because the extracellular polymeric substance (EPS) shields dormant "persister" cells from conventional antibiotics. Researchers have discovered that tuning the ClogP of halogenated quinolines (HQs) via substitutions at the 2-position dictates their biofilm-eradicating capabilities[2]. By lowering the ClogP to approximately 3.44 (as seen in HQ 2), the molecule achieves an optimal partition coefficient. This causality is critical: if the molecule is too lipophilic, it sequesters in the outer lipid membranes of the biofilm; if it is too hydrophilic, it cannot penetrate the bacterial cell wall. HQ 2 effectively permeates the EPS and eradicates methicillin-resistant S. epidermidis (MRSE) persister cells[2].

Monoamine Oxidase Inhibition for Neuroprotection

In neurodegenerative disease research, halogenated quinolines like N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F) have emerged as potent dual inhibitors of Monoamine Oxidase A and B (MAO-A/B)[3]. The incorporation of both chlorine and fluorine atoms on the phenyl ring creates a highly polarized surface. Molecular dynamics simulations confirm that this halogenation enhances structural stability within the MAO binding pocket, outperforming standard reference drugs like harmine and rasagiline by establishing superior thermodynamic binding affinities ( ΔGbind​ )[3].

Quantitative Pharmacological Profiles

To facilitate cross-disciplinary comparison, the critical pharmacological metrics of the aforementioned halogenated quinoline derivatives are summarized below:

Compound IdentifierTarget / ApplicationKey Activity MetricMechanism / NotesRef
Cu(L10)2 T24 Bladder CancerHigh •OH GenerationGSH depletion; Autophagy inhibition[1]
Q3Cl4F MAO-A (Neuroprotection) ΔGbind​ = -38.24 kcal/molOutperforms Harmine (-27.82 kcal/mol)[3]
Q3Cl4F MAO-B (Neuroprotection) ΔGbind​ = -35.02 kcal/molOutperforms Rasagiline (-32.95 kcal/mol)[3]
HQ 2 (ClogP 3.44)MRSE 35984 (Planktonic)MIC = 0.59 µMTargets actively replicating cells[2]
HQ 2 (ClogP 3.44)MRSE 35984 (Biofilm)MBEC = 2.35 µMEradicates dormant persister cells[2]

Advanced Synthetic Methodologies

Causality in Metal-Free Remote Halogenation

Traditional halogenation of the quinoline core often requires heavy metal catalysts (e.g., Palladium or Copper) and harsh oxidants, which pose significant downstream purification challenges in drug development due to residual metal toxicity. A modern, operationally simple protocol utilizes trihaloisocyanuric acids (e.g., TICA for iodination, TCCA for chlorination) to achieve metal-free, regioselective C5-H halogenation of 8-substituted quinolines[4]. The causality of this choice is twofold:

  • Atom Economy: TICA serves as both the halogen source and the oxidant, requiring only 0.36 equivalents to achieve complete conversion[4].

  • Self-Validation via Phase Change: As TICA donates its halogens, it converts into cyanuric acid, which is highly insoluble in the reaction solvent (acetonitrile) and precipitates out. This physical phase change drives the reaction forward via Le Chatelier's principle and provides a visual checkpoint for reaction completion.

Synthesis Start 8-Substituted Quinoline Reagent Add Trihaloisocyanuric Acid (TICA/TCCA) Start->Reagent React Stir at Room Temp (Air Atmosphere) Reagent->React Filter Filter Precipitated Cyanuric Acid React->Filter Visual Checkpoint Product C5-Halogenated Quinoline Filter->Product >90% Yield

Fig 2. Metal-free, regioselective remote C5-H halogenation workflow for quinoline derivatives.

Protocol 1: Metal-Free Regioselective C5-H Halogenation

This protocol is designed as a self-validating system to ensure high-fidelity synthesis.

Step 1: Substrate Preparation & Baseline Control

  • Dissolve 0.4 mmol of the 8-substituted quinoline derivative in 2.0 mL of anhydrous acetonitrile ( CH3​CN ) in a 10 mL round-bottom flask.

  • Validation Checkpoint: Spot the starting material on a TLC plate (Hexane:Ethyl Acetate) to serve as the baseline reference.

Step 2: Halogenation

  • Slowly add 0.145 mmol (approx. 0.36 equiv.) of Trihaloisocyanuric acid (TICA for iodine, TCCA for chlorine) to the stirring solution at room temperature under an ambient air atmosphere.

  • Causality: The substoichiometric requirement (0.36 equiv.) is possible because each molecule of TICA delivers three active halogen atoms.

Step 3: Reaction Monitoring

  • Stir vigorously for 30 to 120 minutes. Observe the formation of a white precipitate.

  • Validation Checkpoint: The precipitation of cyanuric acid is the visual indicator of halogen transfer. Co-spot the reaction mixture against the baseline TLC. Complete disappearance of the starting material confirms reaction termination.

Step 4: Workup and Isolation

  • Filter the reaction mixture through a Celite pad to remove the precipitated cyanuric acid. Wash the pad with cold CH3​CN .

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield the pure C5-halogenated quinoline.

Biological Validation Workflows

Protocol 2: Self-Validating Minimum Biofilm Eradication Concentration (MBEC) Assay

Standard Minimum Inhibitory Concentration (MIC) assays only measure activity against actively dividing (planktonic) cells. To validate the efficacy of halogenated quinolines against persister cells, an MBEC assay using a Calgary Biofilm Device (CBD) is mandatory.

Step 1: Biofilm Cultivation

  • Inoculate S. epidermidis (MRSE 35984) into Tryptic Soy Broth (TSB) supplemented with 1% glucose to promote EPS matrix formation.

  • Transfer 150 µL of the suspension ( 106 CFU/mL) into a 96-well plate. Insert the CBD peg lid and incubate at 37°C for 24 hours under dynamic shear (150 rpm).

  • Validation Checkpoint: Include 3 wells with sterile media only to validate the sterility of the environment.

Step 2: Compound Challenge

  • Remove the peg lid (now coated with mature biofilms) and rinse it in a 96-well plate containing sterile PBS for 10 seconds.

  • Causality: Rinsing removes loosely attached planktonic cells, ensuring the assay specifically targets the adherent biofilm matrix.

  • Transfer the peg lid to a new 96-well "challenge plate" containing serial dilutions of the halogenated quinoline (e.g., HQ 2) and incubate for 24 hours.

Step 3: Recovery and Viability Assessment

  • Rinse the peg lid again in PBS to remove compound carryover.

  • Transfer the lid to a "recovery plate" containing fresh TSB media. Sonicate the plate for 10 minutes at 40 kHz.

  • Causality: Sonication physically disrupts the EPS matrix, dislodging the surviving persister cells into the recovery media without lysing them.

Step 4: Colorimetric Validation

  • Incubate the recovery plate for 24 hours. Add 10 µL of Resazurin (0.15 mg/mL) to each well.

  • Validation Checkpoint: Resazurin is a self-validating redox indicator. Blue indicates complete biofilm eradication (no metabolic activity). Pink indicates the presence of surviving persister cells that have reduced the dye. The lowest concentration remaining blue is recorded as the MBEC.

References

  • Title: Copper(II) Complexes of Halogenated Quinoline Schiff Base Derivatives Enabled Cancer Therapy through Glutathione-Assisted Chemodynamic Therapy and Inhibition of Autophagy Flux Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations Source: ACS Omega URL: [Link]

  • Title: A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines Source: Chemical Science (RSC Publishing) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-(trifluoromethyl)quinoline

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, chemoselective reaction optimization, and self-validating protocols for dual-electrophile qu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, chemoselective reaction optimization, and self-validating protocols for dual-electrophile quinoline scaffolds.

Executive Summary & Mechanistic Rationale

The functionalization of 5-Bromo-2-chloro-4-(trifluoromethyl)quinoline presents a classic chemoselectivity challenge in modern drug discovery. The molecule possesses two distinct electrophilic sites, each governed by different mechanistic rules:

  • The C2-Chloro Position: The strongly electron-withdrawing trifluoromethyl (-CF 3​ ) group at C4 severely depletes electron density from the quinoline core. This renders the C2 position highly electrophilic and exceptionally prone to Nucleophilic Aromatic Substitution (S N​ Ar).

  • The C5-Bromo Position: While sterically encumbered by the adjacent -CF 3​ group, the C-Br bond possesses a lower bond dissociation energy compared to the C-Cl bond, making it the kinetically favored site for oxidative addition by a Palladium(0) species[1].

To achieve selective Buchwald-Hartwig amination at the C5 position, the competing S N​ Ar pathway at C2 must be actively suppressed. As a Senior Application Scientist, I recommend a triad of experimental choices to control this divergence:

  • Solvent Polarity (The Kinetic Switch): S N​ Ar proceeds via a highly polar Meisenheimer complex. Utilizing a non-polar solvent like Toluene destabilizes this transition state, effectively shutting down the background S N​ Ar reaction[2].

  • Base Selection (Preventing S N​ Ar): Strong, soluble bases (e.g., NaOtBu) can directly substitute the C2-Cl bond or overly activate the amine. Employing a mild, insoluble inorganic base like Cesium Carbonate (Cs 2​ CO 3​ ) restricts the base's role to deprotonating the Pd-coordinated amine at the solid-liquid interface, preventing off-target substitution[3].

  • Ligand Architecture (Overcoming Sterics): The steric bulk of the C4-CF 3​ group impedes the reductive elimination step of the catalytic cycle. Bidentate phosphine ligands with large bite angles, such as XantPhos (~111°), force the palladium center into a distorted geometry that dramatically accelerates reductive elimination, ensuring catalyst turnover before decomposition occurs[4].

Workflow SM 5-Bromo-2-chloro- 4-CF3-quinoline Pd_Cat Pd2(dba)3 / XantPhos Cs2CO3, Toluene, 100°C SM->Pd_Cat Pathway A (Non-polar) SNAr_Cond Amine, DIPEA NMP, 80°C SM->SNAr_Cond Pathway B (Polar) Prod_C5 C5-Aminated Product (Buchwald-Hartwig) Pd_Cat->Prod_C5 Prod_C2 C2-Aminated Product (SNAr) SNAr_Cond->Prod_C2

Caption: Chemoselective functionalization pathways for 5-Bromo-2-chloro-4-(trifluoromethyl)quinoline.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the optimization landscape for achieving C5-selectivity. Note how the interplay of base and solvent dictates the chemoselective outcome.

EntryCatalyst System (5 mol% Pd)Base (2.0 eq)SolventTemp (°C)Conversion (%)Selectivity (C5 : C2)
1Pd 2​ (dba) 3​ / PPh 3​ NaOtBuToluene100>90%20 : 80 (Poor)
2Pd 2​ (dba) 3​ / BINAPCs 2​ CO 3​ Toluene10085%85 : 15 (Good)
3Pd 2​ (dba) 3​ / XantPhos Cs 2​ CO 3​ Toluene 100 >95% >95 : 5 (Optimal)
4Pd 2​ (dba) 3​ / XantPhosCs 2​ CO 3​ DMF100>95%40 : 60 (S N​ Ar dominates)
5None (Catalyst-Free)DIPEANMP80>95%0 : 100 (S N​ Ar Optimal)

Self-Validating Experimental Protocols

To ensure experimental trustworthiness, the following protocols integrate a self-validating analytical step using LC-MS isotope pattern recognition.

  • Bromine exists as 79 Br and 81 Br in a ~1:1 ratio .

  • Chlorine exists as 35 Cl and 37 Cl in a ~3:1 ratio .

By observing the isotopic cluster of the [M+H] + peak of the crude reaction mixture, you can instantly validate which bond was broken and which remains intact.

Protocol A: Selective C5-Amination (Buchwald-Hartwig Coupling)

Goal: Aminate the C5 position while leaving the highly reactive C2-Cl bond intact.

  • Preparation: Flame-dry a Schlenk tube or a heavy-walled reaction vial equipped with a magnetic stir bar.

  • Reagent Loading: Add 5-Bromo-2-chloro-4-(trifluoromethyl)quinoline (1.0 equiv, e.g., 1.0 mmol), the desired primary or secondary amine (1.2 equiv), Pd 2​ (dba) 3​ (0.025 equiv, 2.5 mol%), XantPhos (0.05 equiv, 5.0 mol%), and finely powdered anhydrous Cs 2​ CO 3​ (2.0 equiv).

  • Degassing: Seal the vessel with a septum. Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Inject anhydrous, sparged Toluene (10 mL, 0.1 M) via syringe.

  • Reaction: Replace the septum with a Teflon-lined crimp cap under Argon flow. Heat the mixture in a pre-heated oil bath at 100 °C for 12–16 hours with vigorous stirring (800 rpm) to maintain the suspension of Cs 2​ CO 3​ .

  • Self-Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validation Check: The product mass must exhibit a 3:1 isotopic cluster , confirming the C2-Cl bond is preserved.

  • Workup & Purification: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Selective C2-Amination (S N​ Ar Pathway)

Goal: Aminate the C2 position while leaving the C5-Br bond intact for downstream cross-coupling.

  • Preparation: In a standard reaction vial, add 5-Bromo-2-chloro-4-(trifluoromethyl)quinoline (1.0 equiv) and the desired amine (1.5 equiv).

  • Solvent & Base: Add N-Methyl-2-pyrrolidone (NMP) to achieve a 0.2 M concentration, followed by N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Reaction: Cap the vial and heat at 80 °C for 4–8 hours.

  • Self-Validation (LC-MS): Analyze an aliquot via LC-MS. Validation Check: The product mass must exhibit a 1:1 isotopic cluster , confirming the C5-Br bond is preserved.

  • Workup: Cool the mixture, dilute with water (5 volumes) to precipitate the product or extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl or brine to remove residual NMP.

Mechanism of Action: The Catalytic Cycle

The success of Protocol A relies entirely on the efficiency of the palladium catalytic cycle. The use of XantPhos facilitates a rapid reductive elimination, which is typically the rate-limiting step when coupling sterically hindered ortho-substituted (or adjacent to -CF 3​ ) aryl halides[2].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst Pd2_OA Pd(II) Complex Oxidative Addition at C5-Br Pd0->Pd2_OA + Ar-Br Pd2_Amine Pd(II) Amine Coordination Pd2_OA->Pd2_Amine + R-NH2 Pd2_Amido Pd(II) Amido Deprotonation by Cs2CO3 Pd2_Amine->Pd2_Amido + Base - Base·HBr Pd2_Amido->Pd0 Reductive Elimination - Ar-NHR

Caption: Buchwald-Hartwig catalytic cycle emphasizing selective oxidative addition at the C5-Br bond.

References

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline. Journal of Organic Chemistry (2008). This foundational paper demonstrates the viability of selective C-Br amination in the presence of an activated C-Cl quinoline bond. Source: NIH / PubMed URL:[Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis Scale-Up. Organic-Synthesis.com. Details the industrial standards for utilizing Cs 2​ CO 3​ and bidentate ligands to prevent off-target reactions in base-sensitive heterocycles. Source: Organic Synthesis URL:[Link]

  • Buchwald-Hartwig Amination Mechanisms and Ligand Selection. Chemistry LibreTexts. A comprehensive overview of how solvent polarity and ligand bite-angle (e.g., XantPhos) dictate the kinetics of oxidative addition and reductive elimination. Source: LibreTexts URL:[Link]

  • Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. MDPI Molecules (2021). Further validates the use of XantPhos in overcoming steric hindrance in substituted quinoline cross-couplings. Source: MDPI URL:[Link]

Sources

Application

Application Note: Orthogonal Functionalization of 5-Bromo-2-chloro-4-trifluoromethyl-quinoline for Kinase Inhibitor Synthesis

Target Audience: Discovery Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Strategic Rationale The development of highly selective kin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The development of highly selective kinase inhibitors requires versatile chemical scaffolds that can be rapidly diversified to probe deep hydrophobic pockets and hinge-binding regions. The 4-trifluoromethylquinoline core has emerged as a privileged pharmacophore in targeted oncology. Recent breakthroughs have demonstrated its exceptional efficacy in developing potent inhibitors against serum/glucocorticoid-regulated kinase-1 (SGK1) for prostate cancer[1][2] and cystathionine γ-lyase (CTH) in glioblastoma models[3].

Mechanistic Causality: The Principle of Orthogonal Reactivity

Successful functionalization of this scaffold relies on understanding the electronic push-and-pull within the quinoline ring:

  • C2-Position (Electrophilic Activation): The C2-chloro group is highly activated toward Nucleophilic Aromatic Substitution (SNAr). This is driven synergistically by the adjacent electronegative quinoline nitrogen and the strong electron-withdrawing nature of the C4-trifluoromethyl group. These features significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) at C2, stabilizing the anionic Meisenheimer complex transition state during nucleophilic attack.

  • C5-Position (Oxidative Addition Primed): The C5-bromo group is electronically insulated from the direct resonance effects of the nitrogen and CF3 groups. Consequently, it is completely inert to SNAr conditions. However, the C–Br bond is inherently weaker than the C–Cl bond, making it perfectly primed for subsequent palladium-catalyzed oxidative addition (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-coupling) once the C2 position has been functionalized.

Visualizing the Synthetic & Biological Workflow

G SM 5-Bromo-2-chloro-4-CF3-quinoline SNAr Step 1: SNAr at C2 SM->SNAr Chemoselective IntA C2-Aminated Intermediate SNAr->IntA Suzuki Step 2: Suzuki Coupling at C5 IntA->Suzuki Orthogonal Product Advanced Kinase Inhibitor Suzuki->Product Target Kinase Target (e.g., SGK1) Product->Target Bioactivity

Workflow for the orthogonal synthesis of kinase inhibitors and their biological targeting.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems to ensure maximum yield and regioselectivity.

Protocol A: Regioselective C2-Amination (SNAr)

Goal: Install the primary hinge-binding amine moiety.

Reagents:

  • 5-Bromo-2-chloro-4-trifluoromethyl-quinoline (1.0 eq)

  • Amine nucleophile (e.g., substituted aniline or aliphatic amine) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • N-Methyl-2-pyrrolidone (NMP) (0.5 M)

Step-by-Step Methodology:

  • Preparation: Charge a dry, argon-flushed reaction vial with the quinoline starting material and the amine nucleophile.

  • Solvent & Base Addition: Add NMP followed by DIPEA. Causality Note: NMP is selected over DMF because its higher boiling point and superior polar aprotic nature better stabilize the highly polar Meisenheimer transition state. DIPEA acts as a non-nucleophilic acid scavenger, neutralizing the generated HCl without competing for the electrophile.

  • Heating: Seal the vial and heat to 90 °C for 4–6 hours. For less nucleophilic anilines, microwave irradiation (110 °C, 30 mins) with a catalytic amount of p-TsOH may be required.

  • Self-Validating Check (LC-MS): Sample the reaction. The mass spectrum must show the desired[M+H]+ peak exhibiting a distinct 1:1 isotopic doublet (M, M+2). This confirms the retention of the C5-bromine atom and validates the orthogonal selectivity.

  • Workup: Cool to room temperature and precipitate the product by dropwise addition into rapidly stirring ice water. Filter, wash with water, and dry under high vacuum.

Protocol B: C5-Arylation via Suzuki-Miyaura Cross-Coupling

Goal: Install a hydrophobic aryl group to occupy the kinase deep pocket (e.g., the DFG-out pocket).

Reagents:

  • C2-Aminated Intermediate (1.0 eq)

  • Aryl boronic acid (1.5 eq)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 eq)

  • K2CO3 (3.0 eq)

  • 1,4-Dioxane / H2O (4:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Degassing (Critical Step): Combine the C2-aminated intermediate, boronic acid, and K2CO3 in a Schlenk flask. Add the Dioxane/H2O mixture. Sparge the solution with argon for 15 minutes. Causality Note: Oxygen rapidly degrades the active Pd(0) species. Water is strictly required in the solvent mixture to convert the boronic acid into the reactive boronate complex, which is essential for the transmetalation step.

  • Catalyst Addition: Add Pd(dppf)Cl2 under a positive flow of argon. Causality Note: The bidentate 'dppf' ligand enforces a wide bite angle on the palladium center. This steric crowding deliberately accelerates the final reductive elimination step, which is otherwise the rate-limiting bottleneck when synthesizing sterically hindered, multi-substituted quinolines.

  • Reaction: Heat the mixture to 100 °C for 8 hours.

  • Self-Validating Check (NMR): Post-purification, 1H-NMR must show the complete disappearance of the characteristic isolated C5-bromo quinoline proton shift, replaced by the integrated multiplet of the newly installed aryl system.

  • Workup: Dilute with EtOAc, wash with brine to remove the aqueous base, dry over Na2SO4, concentrate, and purify via silica gel flash chromatography.

Quantitative Data & Optimization Summary

The table below summarizes the optimized parameters for the orthogonal functionalization of the 5-Bromo-2-chloro-4-trifluoromethyl-quinoline scaffold, ensuring high fidelity in drug library generation.

EntryReaction StepReagents & CatalystSolvent / TempYield (%)Regioselectivity
1 C2 SNAr (Aliphatic)Aliphatic Amine, DIPEANMP, 90 °C85–92>99:1 (C2 vs C5)
2 C2 SNAr (Aromatic)Aniline derivative, p-TsOH1,4-Dioxane, 110 °C75–82>99:1 (C2 vs C5)
3 C5 Suzuki CouplingAr-B(OH)2, Pd(dppf)Cl2, K2CO3Dioxane/H2O, 100 °C78–88N/A (Complete Conv.)
4 C5 Buchwald-HartwigAr-NH2, Pd2(dba)3, XPhos, Cs2CO3Toluene, 110 °C65–75N/A (Complete Conv.)

References

  • Li, C., Cheng, S., Yu, J., et al. "Hit to lead optimization of the 4-trifluoromethylquinoline derivatives as novel SGK1 inhibitors with potent anti-prostate cancer activity." European Journal of Medicinal Chemistry, 2025, 287, 117336.[Link][1]

  • "Hijacking the Hydrogen Sulfide Axis: A Novel 4-Trifluoromethylquinoline Derivative Suppresses Glioblastoma via Cystathionine γ-Lyase Suppression." Journal of Medicinal Chemistry, 2026.[Link][3]

  • Chen, M., et al. "Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a Novel Anticancer Agent." Journal of Medicinal Chemistry, 2011.[Link][4]

Sources

Method

Application Note: Strategic Derivatization of 5-Bromo-2-chloro-4-(trifluoromethyl)quinoline for Targeted Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document Type: Technical Application Note & Validated Protocols Executive Summary & Molecular Anatomy The quinoline scaffold is a pri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document Type: Technical Application Note & Validated Protocols

Executive Summary & Molecular Anatomy

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and antimalarials [1]. Among its functionalized derivatives, 5-Bromo-2-chloro-4-(trifluoromethyl)quinoline stands out as a highly versatile, orthogonally reactive building block.

Designing a derivatization strategy for this molecule requires a deep understanding of its electronic and steric microenvironments. The molecule possesses three distinct functional handles, each offering unique reactivity:

  • C2-Chloro (Electrophilic Hub): The C2 position is highly electron-deficient. It is activated by the adjacent electronegative nitrogen atom (N1) and further sensitized by the strong inductive (-I) and mesomeric (-M) electron-withdrawing effects of the C4-trifluoromethyl group. This makes the C-Cl bond exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • C5-Bromo (Cross-Coupling Handle): Located on the carbocyclic ring, the C5-bromide is unreactive towards standard nucleophiles but is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [2].

  • C4-Trifluoromethyl (Peri-Steric Modulator): Beyond modulating lipophilicity and metabolic stability, the CF₃ group at C4 sits in the peri-position relative to the C5-bromide. This creates massive steric hindrance at C5. In medicinal chemistry, this peri-interaction is highly prized: substituting an aryl group at C5 forces it out of the quinoline plane, generating stable atropisomers (axial chirality) that can dramatically enhance target selectivity and reduce off-target liability.

Strategic Workflow: Orthogonal Functionalization

To prevent unwanted side reactions (such as palladium insertion into the C2-Cl bond), derivatization must follow a strict kinetic hierarchy. The optimal sequence is SNAr at C2 followed by Palladium-catalyzed cross-coupling at C5 .

By replacing the electron-withdrawing chlorine at C2 with an electron-donating amine or alkoxide first, the quinoline core becomes slightly deactivated. This "electronic dampening" ensures that subsequent palladium-catalyzed reactions are highly chemoselective for the C5-bromide.

Workflow Start 5-Br-2-Cl-4-CF3 Quinoline C2_SNAr Step 1: C2 SNAr (Amines/Alkoxides) Start->C2_SNAr Nucleophile, Base (Fast, Mild, No Pd) Intermediate 5-Br-2-Amino-4-CF3 Quinoline C2_SNAr->Intermediate Chemoselective C5_Suzuki Step 2: C5 Suzuki (Aryl Boronic Acids) Intermediate->C5_Suzuki Pd(dppf)Cl2, Base (Overcomes Sterics) C5_Sonogashira Step 2: C5 Sonogashira (Terminal Alkynes) Intermediate->C5_Sonogashira Pd/Cu Catalysis Final Fully Functionalized Lead Compound C5_Suzuki->Final C5_Sonogashira->Final

Figure 1: Orthogonal derivatization workflow prioritizing C2 SNAr before C5 cross-coupling.

Physicochemical & ADME Impact of Derivatization

Understanding how each structural modification impacts the Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical for lead optimization. The table below summarizes the quantitative and qualitative impacts of functionalizing this specific scaffold.

Structural FeaturePrimary Medicinal Chemistry RationaleImpact on Physicochemical / ADME Profile
Quinoline Core Acts as a privileged scaffold; N1 serves as a critical hydrogen bond acceptor for kinase hinge-binding [3].Favorable baseline LogP; supports oral bioavailability; potential for mild basicity (pKa ~4-5).
C4-Trifluoromethyl Blocks cytochrome P450-mediated oxidation at the C4 position; electron-withdrawing nature strengthens target binding.Increases lipophilicity (ΔLogP ≈ +0.8 to +1.0); significantly enhances metabolic half-life (t₁/₂).
C2-Amino Substitution Introduces hydrogen bond donors; modulates the pKa of the quinoline nitrogen to tune solubility.Improves aqueous solubility; lowers topological polar surface area (TPSA) penalty compared to oxygen linkers.
C5-Aryl Substitution Explores deep hydrophobic pockets in target proteins; peri-sterics induce stable atropisomerism.Increases molecular weight; enhances structural rigidity; reduces entropy penalty upon target binding.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection is explicitly stated to allow for rational troubleshooting.

Protocol A: Regioselective Nucleophilic Aromatic Substitution (SNAr) at C2

Objective: Chemoselective displacement of the C2-chloride with a primary amine, leaving the C5-bromide intact for downstream chemistry.

Scientific Rationale: We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward. N-Methyl-2-pyrrolidone (NMP) is chosen as the solvent due to its high dielectric constant, which stabilizes the Meisenheimer complex intermediate formed during the SNAr process.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-2-chloro-4-(trifluoromethyl)quinoline (1.0 equiv, 3.2 mmol) in anhydrous NMP (10 mL).

  • Reagent Addition: Add the desired primary amine (e.g., cyclopropylamine, 1.5 equiv, 4.8 mmol) followed by DIPEA (2.0 equiv, 6.4 mmol) dropwise at room temperature.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere. Monitor via TLC (Hexanes/EtOAc 4:1). The C2-Cl bond is highly activated; completion is typically observed within 4–6 hours.

  • Quench & Extraction: Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and wash sequentially with distilled water (3 × 20 mL) and brine (1 × 20 mL). Note: Multiple water washes are critical to completely remove the NMP solvent.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to afford the 5-bromo-2-amino-4-(trifluoromethyl)quinoline intermediate.

Protocol B: Sterically Hindered Suzuki-Miyaura Cross-Coupling at C5

Objective: Arylation of the sterically congested C5 position using palladium catalysis.

Scientific Rationale: The peri-relationship between the C4-CF₃ and C5-Br creates a highly hindered environment. Standard palladium catalysts (e.g., Pd(PPh₃)₄) often fail here due to slow reductive elimination. We employ Pd(dppf)Cl₂ , a catalyst with a bidentate ligand possessing a large bite angle. This wide bite angle forces the aryl and quinoline groups closer together on the palladium center, accelerating the challenging reductive elimination step [4].

Step-by-Step Methodology:

  • Preparation: To a 20 mL microwave vial, add the 5-bromo-2-amino-4-(trifluoromethyl)quinoline intermediate from Protocol A (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), and K₂CO₃ (3.0 equiv, 3.0 mmol).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL). Critical Step: Sparge the mixture with argon or nitrogen gas for 15 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%) and seal the vial with a crimp cap.

  • Reaction Execution: Heat the reaction mixture to 100 °C in an oil bath or microwave synthesizer for 12 hours. The biphasic nature of the solvent ensures the inorganic base dissolves, generating the reactive boronate species required for transmetalation.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium black, eluting with EtOAc (30 mL). Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Isolation: Purify via reverse-phase preparative HPLC to isolate the pure, fully functionalized quinoline derivative.

Biological Application: Mechanism of Action

Fully functionalized quinoline derivatives synthesized via this route are frequently deployed as ATP-competitive kinase inhibitors. By mimicking the adenine ring of ATP, the quinoline core anchors into the hinge region of Receptor Tyrosine Kinases (RTKs), while the C5 and C2 substituents project into the specificity pockets.

Pathway Ligand Extracellular Ligand (e.g., VEGF/EGF) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Activates Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Phosphorylation Downstream2 RAS / MAPK Pathway Receptor->Downstream2 Phosphorylation Apoptosis Apoptosis / Growth Arrest Receptor->Apoptosis Inhibition of Signaling Inhibitor Quinoline Derivative (ATP Competitor) Inhibitor->Receptor Blocks ATP Pocket Outcome Cell Proliferation & Survival Downstream1->Outcome Downstream2->Outcome

Figure 2: Mechanism of action for quinoline-based RTK inhibitors blocking downstream survival pathways.

References

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. Available at: [Link]

  • Examples of quinoline-fused derivatives with biological activities. ResearchGate. Available at:[Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at:[Link]

Application

Application Note: Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromoquinolines

Introduction & Mechanistic Context The quinoline scaffold is a privileged pharmacophore in drug discovery, frequently embedded in antimalarial, antibacterial, and anticancer agents. Functionalization at the C5 position i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The quinoline scaffold is a privileged pharmacophore in drug discovery, frequently embedded in antimalarial, antibacterial, and anticancer agents. Functionalization at the C5 position is particularly valuable for modulating the electronic and steric properties of the molecule. However, 5-bromoquinolines present unique synthetic challenges due to the electronic deactivation of the aryl ring and the coordinating nature of the quinoline nitrogen.

Palladium-catalyzed cross-coupling reactions—specifically Buchwald-Hartwig aminations and Suzuki-Miyaura couplings—offer robust methodologies to construct C–N and C–C bonds at this position. This application note provides field-proven protocols, mechanistic insights, and optimization strategies to successfully execute these transformations.

Catalyst Selection: The Causality of Experimental Choices

The fundamental causality behind successful Pd-catalyzed coupling with 5-bromoquinolines lies in overcoming the oxidative addition barrier while preventing catalyst poisoning.

  • Overcoming Nitrogen Coordination: The basic quinoline nitrogen can sequester the active Pd(0) species, leading to catalyst deactivation. Bulky, electron-rich phosphine ligands (e.g., JohnPhos, XPhos, or BINAP) are essential[1]. They increase the steric bulk around the Pd center, preventing off-target coordination of the quinoline nitrogen, while their electron-rich nature accelerates the oxidative addition of the deactivated C5–Br bond[1].

  • Base & Solvent Dynamics: The choice of base dictates the efficiency of the transmetalation or amine deprotonation step. For aminations, strong bases like NaOtBu are preferred to ensure rapid deprotonation of the amine[2]. For Suzuki couplings, milder bases like K 3​ PO 4​ or K 2​ CO 3​ in biphasic or polar aprotic solvents (e.g., DMF or CPME/H 2​ O) facilitate the activation of the boron species without degrading the starting materials[3],[4].

Application 1: Buchwald-Hartwig Amination

Buchwald-Hartwig amination is critical for synthesizing 5-aminoquinolines, which serve as key intermediates for novel antibacterial 4-quinolone lead compounds[2] and Fibroblast Activation Protein (FAP) inhibitors[5].

Data Presentation: Ligand Optimization

The choice of ligand drastically impacts the yield. Sterically demanding ligands like JohnPhos (L3) or bidentate ligands like BINAP outperform less hindered options[1],[2].

Table 1: Optimization of Ligands for Buchwald-Hartwig Amination of 5-Bromoquinolines

Catalyst SystemLigandBaseTemp (°C)Substrate / PartnerYield (%)
Pd(OAc) 2​ (5 mol%)JohnPhosNaOtBu110–1205-Bromo-8-benzyloxyquinoline / N-methylaniline93%[1]
Pd(OAc) 2​ (5 mol%)DTBNpPNaOtBu110–1205-Bromo-8-benzyloxyquinoline / N-methylaniline60%[1]
Pd(OAc) 2​ (5 mol%)PCy 3​ NaOtBu110–1205-Bromo-8-benzyloxyquinoline / N-methylaniline45%[1]
Pd 2​ (dba) 3​ (5 mol%)BINAPNaOtBu100Protected 5-bromoquinoline / 2-Aminopyridine64%[2]
Protocol 1: Gram-Scale Buchwald-Hartwig Amination

This protocol utilizes Pd 2​ (dba) 3​ and BINAP for the coupling of hindered amines[2].

  • Preparation: Oven-dry a 30 mL Schlenk flask or microwave vial. Evacuate and backfill with argon three times to establish a strictly inert atmosphere. Causality: Pd(0) and electron-rich phosphines are highly susceptible to oxidation, which halts the catalytic cycle.

  • Reagent Loading: Charge the flask with the 5-bromoquinoline derivative (1.0 equiv, e.g., 3.56 mmol) and the amine partner (1.5 equiv)[2].

  • Catalyst Addition: Under a positive stream of argon, sequentially add Pd 2​ (dba) 3​ (0.05 equiv), BINAP (0.07 equiv), and anhydrous NaOtBu (1.50 equiv)[2].

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane to achieve a 0.2 M concentration relative to the bromide.

  • Reaction Execution: Seal the vessel and heat to 100 °C in an oil bath with vigorous stirring for 12–24 hours.

  • Self-Validating Checkpoint (IPC): Sample 10 µL of the reaction mixture, dilute with EtOAc, filter through a short pad of Celite, and analyze via GC-MS or LC-MS. The complete disappearance of the 5-bromoquinoline peak validates the completion of the reaction. Visual Cue: A persistent homogeneous dark red/brown solution indicates an active catalyst. The sudden precipitation of black particles (Pd black) indicates premature catalyst death, requiring a re-evaluation of the inert atmosphere.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate, and purify via flash column chromatography.

Application 2: Suzuki-Miyaura Cross-Coupling

Suzuki-Miyaura coupling allows the introduction of aryl, heteroaryl, or alkyl groups at the C5 position. Recent advances utilize secondary ammoniomethyltrifluoroborates[3] or active methylene compounds with XPhos Pd G3[4].

Table 2: Suzuki-Miyaura Coupling of 5-Bromoquinoline with Various Organoborons

Boron / Nucleophile PartnerCatalyst SystemBase / SolventTemp (°C)Yield (%)
AmmoniomethyltrifluoroborateAminobiphenyl Pd precat (10 mol%)K 2​ CO 3​ / CPME:H 2​ O7561%[3]
Dimethyl pent-4-yn-1-ylmalonateXPhos Pd G3 (2 mol%)K 3​ PO 4​ / DMF5052%[4]
Protocol 2: Suzuki-Miyaura Coupling with Trifluoroborates
  • Reagent Loading: In a dried reaction tube, add 5-bromoquinoline (1.0 equiv), potassium organotrifluoroborate (1.1 equiv), and K 2​ CO 3​ (3.0 equiv)[3].

  • Catalyst Addition: Add the Palladium precatalyst (e.g., Aminobiphenyl Pd precatalyst, 10 mol%)[3].

  • Solvent Addition: Add a degassed biphasic mixture of Cyclopentyl methyl ether (CPME) and water (typically 10:1 v/v). Causality: The biphasic system dissolves both the organic quinoline and the inorganic trifluoroborate salt, facilitating transmetalation at the phase boundary.

  • Reaction Execution: Evacuate and backfill with argon (3x). Heat the mixture at 75 °C for 48 hours[3]. Causality: Vigorous stirring (>800 rpm) is mandatory to ensure adequate mass transfer between the aqueous base and the organic Pd-complex.

  • Self-Validating Checkpoint (IPC): Monitor via TLC (Hexanes/EtOAc). The formation of a new, highly UV-active spot with a lower Rf than the starting bromide validates product formation.

  • Workup: Extract the aqueous layer with EtOAc (3x). Combine organic layers, dry over MgSO 4​ , concentrate, and purify via silica gel chromatography.

Mechanistic Visualization

Figure 1: Catalytic cycle of Pd-catalyzed cross-coupling with 5-bromoquinoline.

References

  • Title: Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates: Rapid and Efficient Access to Secondary Arylmethylamines Source: NIH.gov URL: 3

  • Title: Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction Source: Indian Academy of Sciences (ias.ac.in) URL: 1

  • Title: Pd-catalyzed intramolecular addition of active methylene compounds to alkynes with subsequent cross-coupling with (hetero)aryl halides Source: RSC Publishing URL: 4

  • Title: Fap inhibitor - WO2019154886A1 Source: Google Patents URL: 5

  • Title: Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound Source: NIH.gov URL: 2

Sources

Method

Functionalization of the quinoline ring in 5-Bromo-2-chloro-4-trifluoromethyl-quinoline

An Application Guide to the Strategic Functionalization of 5-Bromo-2-chloro-4-trifluoromethyl-quinoline Authored by: Gemini, Senior Application Scientist Abstract The quinoline nucleus is a cornerstone of medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Functionalization of 5-Bromo-2-chloro-4-trifluoromethyl-quinoline

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its broad spectrum of bioactivity.[1][2][3] This guide provides an in-depth exploration of the versatile building block, 5-Bromo-2-chloro-4-trifluoromethyl-quinoline. We present a series of detailed protocols and expert insights for its selective functionalization. By leveraging the differential reactivity of the C5-bromo and C2-chloro substituents, this scaffold allows for a programmed, regioselective introduction of diverse functionalities, making it an invaluable tool for constructing complex molecular architectures in drug discovery and materials science.[4][5] This document details key transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, complete with step-by-step protocols, data tables, and mechanistic rationales to empower researchers in their synthetic endeavors.

Strategic Overview: Understanding Regioselectivity

The synthetic utility of 5-Bromo-2-chloro-4-trifluoromethyl-quinoline lies in the distinct chemical reactivity of its two halogen atoms. The choice of reaction conditions dictates which position is modified, enabling a highly controlled and strategic approach to library synthesis.

  • C5-Position (Bromine): The Carbon-Bromine bond is significantly more reactive than the Carbon-Chlorine bond in palladium-catalyzed oxidative addition steps.[6] This reactivity difference (generally I > Br > OTf > Cl) is the foundation for selective Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions at this position, leaving the C2-chloro group untouched for subsequent transformations.[7]

  • C2-Position (Chlorine): The chlorine atom at the C2 position is activated towards Nucleophilic Aromatic Substitution (SNAr). This is due to the strong electron-withdrawing effect of the adjacent ring nitrogen and the trifluoromethyl group at C4, which stabilize the negatively charged Meisenheimer complex intermediate formed during the substitution process.[8][9][10]

This differential reactivity allows for a powerful two-step functionalization strategy: first, a Pd-catalyzed coupling at C5, followed by a nucleophilic substitution at C2.

Diagram 2: Experimental workflow for Suzuki-Miyaura coupling.

Materials and Reagents

ReagentMW ( g/mol )Amount (mmol)Equivalents
5-Bromo-2-chloro-4-trifluoromethyl-quinoline298.441.01.0
Phenylboronic Acid121.931.21.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.05
Sodium Carbonate (Na₂CO₃)105.992.02.0
Toluene / Ethanol / Water (4:1:1)-10 mL-

Step-by-Step Methodology

  • Setup: To a flame-dried Schlenk flask, add 5-Bromo-2-chloro-4-trifluoromethyl-quinoline (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and sodium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture (Toluene/Ethanol/Water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a cornerstone for synthesizing aryl amines, which are prevalent in pharmaceuticals. [11][12]The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the catalytic cycle, especially with challenging substrates. [12][13] Principle: A palladium catalyst, in combination with a specialized ligand, couples an aryl halide with an amine in the presence of a strong, non-nucleophilic base. The base deprotonates the amine, facilitating its coordination to the palladium center. [14]

Buchwald-Hartwig Amination Workflow reactants 1. Combine Reactants - Quinoline Substrate (1 eq) - Pd₂(dba)₃ (0.02 eq) - XPhos (0.08 eq) - NaOtBu (1.4 eq) setup 2. Reaction Setup - Evacuate & backfill with Argon - Add degassed Toluene - Add Morpholine (1.2 eq) reactants->setup Inert atmosphere reaction 3. Heat & Stir - 100-110 °C - Monitor by TLC/LC-MS (16-24 h) setup->reaction Thermal energy workup 4. Work-up - Cool & filter through Celite - Concentrate filtrate reaction->workup Reaction complete purify 5. Purify - Column Chromatography workup->purify Crude product product Product 4-(2-chloro-4-(trifluoromethyl) quinolin-5-yl)morpholine purify->product Purified

Diagram 3: Experimental workflow for Buchwald-Hartwig amination.

Materials and Reagents

ReagentMW ( g/mol )Amount (mmol)Equivalents
5-Bromo-2-chloro-4-trifluoromethyl-quinoline298.441.01.0
Morpholine87.121.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.020.02
XPhos476.620.080.08
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene (anhydrous)-10 mL-

Step-by-Step Methodology

  • Setup: In a glovebox or under a stream of argon, add 5-Bromo-2-chloro-4-trifluoromethyl-quinoline (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq) to a flame-dried reaction vessel.

  • Solvent and Amine Addition: Add anhydrous toluene, followed by morpholine (1.2 eq) via syringe.

  • Reaction: Seal the vessel and heat in a preheated oil bath at 100-110 °C for 16-24 hours. The reaction should be stirred vigorously. Monitor for completion by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired product.

Expert Insight: The combination of Pd₂(dba)₃ and a bulky biarylphosphine ligand like XPhos is highly effective for coupling sterically hindered or electron-rich aryl halides. [13]NaOtBu is a strong base necessary to deprotonate the amine but is non-nucleophilic, preventing unwanted side reactions.

Sonogashira Coupling: C-C Alkyne Bond Formation

The Sonogashira coupling is a highly efficient method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne. [7][15] Principle: This reaction typically employs a dual catalytic system: a palladium complex to facilitate the main cross-coupling cycle and a copper(I) salt (co-catalyst) to activate the alkyne, forming a copper acetylide intermediate that undergoes transmetalation more readily. [15]

Materials and Reagents

ReagentMW ( g/mol )Amount (mmol)Equivalents
5-Bromo-2-chloro-4-trifluoromethyl-quinoline298.441.01.0
Phenylacetylene102.131.51.5
Pd(PPh₃)₂Cl₂701.900.030.03
Copper(I) Iodide (CuI)190.450.060.06
Triethylamine (TEA)101.193.03.0
Tetrahydrofuran (THF), anhydrous-10 mL-

Step-by-Step Methodology

  • Setup: To a flame-dried Schlenk flask, add 5-Bromo-2-chloro-4-trifluoromethyl-quinoline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine (3.0 eq). Stir for 5 minutes, then add phenylacetylene (1.5 eq) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. If the reaction is sluggish, gentle heating to 40-50 °C may be required. Monitor progress by TLC.

  • Work-up: Once complete, filter the reaction mixture through Celite to remove the catalyst and amine salt. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to isolate the 5-alkynylquinoline derivative.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

After selective functionalization at C5, the C2-chloro group becomes a valuable handle for introducing nucleophiles. Alternatively, this reaction can be performed on the starting material if modification at C2 is the primary goal.

Principle: The electron-deficient quinoline ring allows a nucleophile to attack the carbon bearing the chlorine atom. This addition forms a resonance-stabilized anionic intermediate (Meisenheimer complex), which then expels the chloride ion to yield the substituted product. [8]

SNAr Workflow reactants 1. Combine Reactants - 5-Aryl-2-chloro-quinoline (1 eq) - Sodium Methoxide (2.0 eq) setup 2. Reaction Setup - Add anhydrous Methanol - Attach reflux condenser reactants->setup reaction 3. Heat & Stir - Reflux (65 °C) - Monitor by TLC/LC-MS (4-8 h) setup->reaction Thermal energy workup 4. Work-up - Cool to RT - Quench with H₂O - Extract with EtOAc reaction->workup Reaction complete purify 5. Purify - Wash with brine, dry (Na₂SO₄) - Concentrate & purify via chromatography workup->purify Crude product product Product 5-Aryl-2-methoxy-4- (trifluoromethyl)quinoline purify->product Purified

Diagram 4: Experimental workflow for Nucleophilic Aromatic Substitution.

Materials and Reagents

ReagentMW ( g/mol )Amount (mmol)Equivalents
2-chloro-5-phenyl-4-(trifluoromethyl)quinoline321.721.01.0
Sodium Methoxide (NaOMe)54.022.02.0
Methanol (MeOH), anhydrous-10 mL-

Step-by-Step Methodology

  • Setup: Dissolve the 2-chloro-5-phenyl-4-(trifluoromethyl)quinoline substrate (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Reagent Addition: Add sodium methoxide (2.0 eq) portion-wise to the stirred solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the mixture to room temperature and carefully quench by adding water. Most of the methanol can be removed under reduced pressure.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate, and purify the crude product by column chromatography to yield the 2-methoxy derivative.

Integrated Synthesis: A Two-Step Sequential Functionalization

The true power of this scaffold is realized through sequential reactions, enabling the creation of highly decorated quinoline cores.

start Start: 5-Bromo-2-chloro-4- (trifluoromethyl)quinoline step1 Step 1: Suzuki Coupling (Protocol 1) - Arylboronic Acid - Pd(PPh₃)₄, Na₂CO₃ start->step1 Functionalize C5 intermediate Intermediate: 5-Aryl-2-chloro-4- (trifluoromethyl)quinoline step1->intermediate step2 Step 2: SNAr Reaction (Protocol 4) - Nucleophile (e.g., NaOMe) - Heat in solvent intermediate->step2 Functionalize C2 final_product Final Product: 5-Aryl-2-alkoxy-4- (trifluoromethyl)quinoline step2->final_product

Diagram 5: A two-step sequential functionalization strategy.

This strategy allows for the independent introduction of two different points of diversity. For example, a library of compounds can be generated by first performing a Suzuki coupling with a set of 10 different boronic acids, then reacting each of the 10 intermediates with a set of 10 different nucleophiles (amines, alkoxides, etc.), theoretically yielding 100 unique final products from a single, efficient workflow.

Conclusion

5-Bromo-2-chloro-4-trifluoromethyl-quinoline is a highly valuable and strategically designed building block for complex organic synthesis. The predictable and orthogonal reactivity of its C-Br and C-Cl bonds provides researchers with a reliable platform for creating diverse libraries of functionalized quinolines. The protocols and insights provided in this guide serve as a comprehensive resource for leveraging this scaffold in the pursuit of novel therapeutic agents and advanced materials. The continued development of C-H functionalization and other modern synthetic methods will only further expand the utility of this and similar quinoline cores. [16][17][18]

References

  • Adesina, S. K., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

  • ResearchGate. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. ResearchGate. [Link]

  • RSC Publishing. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing. [Link]

  • Frontiers. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. [Link]

  • PMC. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC. [Link]

  • RSC Publishing. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • RSC Publishing. (2007). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (1983). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • PMC. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. [Link]

  • University of Rochester. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Rochester. [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]

  • RSC Publishing. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers. [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • RSC Publishing. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • PMC. (2018). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • PubMed. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed. [Link]

  • Brieflands. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine. [Link]

  • PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. [Link]

  • ResearchGate. (2024). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. [Link]

  • ResearchGate. (2015). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • NSF PAR. (2013). Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates and Bromoaryl Triflates Under Ligand-Free Conditions. NSF Public Access Repository. [Link]

Sources

Application

Experimental procedure for Sonogashira coupling with 5-Bromo-2-chloro-4-trifluoromethyl-quinoline

Here is a comprehensive, causality-driven application note and experimental protocol for the regioselective Sonogashira coupling of 5-bromo-2-chloro-4-(trifluoromethyl)quinoline. Introduction & Scientific Rationale The q...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, causality-driven application note and experimental protocol for the regioselective Sonogashira coupling of 5-bromo-2-chloro-4-(trifluoromethyl)quinoline.

Introduction & Scientific Rationale

The quinoline scaffold is a privileged pharmacophore in drug discovery. The specific substitution pattern of 5-bromo-2-chloro-4-(trifluoromethyl)quinoline presents a fascinating chemoselectivity challenge for cross-coupling reactions.

The C2 position of this molecule is highly electrophilic. The electron-withdrawing nature of both the quinoline nitrogen and the C4-trifluoromethyl ( −CF3​ ) group activates the C2-Cl bond, making it highly susceptible to nucleophilic aromatic substitution (SNAr) and, under forcing conditions, oxidative addition by transition metals. However, the intrinsic bond dissociation energy (BDE) of the C5-Br bond is significantly lower than that of the C2-Cl bond.

By strategically selecting a standard palladium(II) precatalyst with neutral, moderately sterically demanding ligands (e.g., Pd(PPh3​)2​Cl2​ ) and strictly maintaining mild reaction temperatures, the kinetic preference for oxidative addition into the weaker C-Br bond overrides the electronic activation of the C-Cl bond . This thermodynamic differential allows for highly regioselective Sonogashira coupling at the C5 position, preserving the C2-Cl bond as an orthogonal handle for subsequent late-stage functionalization , .

Mechanistic Pathway

The reaction relies on a dual-catalytic system (Palladium/Copper). The selective oxidative addition at the C5-Br position is the selectivity-determining step, followed by transmetalation with the in-situ generated copper acetylide.

Sonogashira_Cycle Pd_pre Pd(PPh3)2Cl2 Precatalyst Pd0 Pd(0)L2 Active Catalyst Pd_pre->Pd0 Reduction (in situ) OxAdd Oxidative Addition (Selective at C5-Br) Pd0->OxAdd + 5-Bromo-2-chloro-4-CF3-quinoline TransMet Transmetalation (with Cu-Acetylide) OxAdd->TransMet Intermediate: Pd(II) Aryl Complex RedElim Reductive Elimination TransMet->RedElim Intermediate: Pd(II) Aryl Alkynyl Product 5-Alkynyl-2-chloro-4-(CF3)-quinoline + Regenerated Pd(0) RedElim->Product Product Release Product->Pd0 Catalytic Turnover Cu_Cycle Copper Cycle (Terminal Alkyne + Base -> Cu-Acetylide) Cu_Cycle->TransMet Cu-Acetylide transfer

Fig 1: Catalytic cycle of the regioselective Sonogashira coupling at the C5-Br position.

Experimental Protocol

This protocol is designed as a self-validating system. The use of mild temperatures prevents over-reaction, while specific workup steps ensure the removal of catalytic byproducts that often complicate the isolation of alkynylated heterocycles.

Materials and Reagents
  • Substrate: 5-Bromo-2-chloro-4-(trifluoromethyl)quinoline (1.0 equiv, limiting reagent)

  • Coupling Partner: Terminal Alkyne (e.g., phenylacetylene) (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride ( Pd(PPh3​)2​Cl2​ ) (5 mol%)

  • Co-catalyst: Copper(I) iodide (CuI) (10 mol%)

  • Base: Triethylamine (TEA) (3.0 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (0.2 M concentration)

Step-by-Step Methodology
  • Preparation of the Reaction Vessel: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with dry Argon. Repeat the vacuum/Argon cycle three times to ensure a strictly anhydrous and oxygen-free environment.

  • Reagent Loading: Under a positive flow of Argon, add 5-bromo-2-chloro-4-(trifluoromethyl)quinoline (1.0 mmol), Pd(PPh3​)2​Cl2​ (0.05 mmol), and CuI (0.10 mmol) to the flask.

    • Causality: Loading solid catalysts before the solvent ensures they are not trapped on the flask walls, ensuring accurate stoichiometric ratios in the solution.

  • Solvent and Base Addition: Add anhydrous THF (5.0 mL) and anhydrous TEA (3.0 mmol) via a gas-tight syringe.

  • Degassing (Critical Step): Sparge the resulting mixture with Argon for 10 minutes.

    • Causality: Dissolved oxygen promotes the Glaser homocoupling of the terminal alkyne (forming a diyne byproduct), which consumes the starting material and severely complicates chromatographic purification.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature (20–25 °C). Monitor the reaction progress via TLC or LC-MS. Complete conversion of the C5-Br bond typically occurs within 4–6 hours.

    • Causality:Do not heat the reaction above 50 °C. Elevated temperatures provide the activation energy required for the active Pd(0) species to insert into the highly electrophilic C2-Cl bond, leading to bis-alkynylation and loss of chemoselectivity.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite. Wash the Celite pad with additional Ethyl Acetate (10 mL).

    • Causality: This step removes the insoluble palladium and copper salts, preventing emulsion formation during the subsequent aqueous extraction.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NH4​Cl (2 x 15 mL), followed by brine (15 mL).

    • Causality: The NH4​Cl wash effectively solubilizes and removes the triethylammonium halide salts generated during the reaction.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to afford the pure 5-alkynyl-2-chloro-4-(trifluoromethyl)quinoline.

Quantitative Data & Optimization

The following table summarizes the causal relationship between catalyst selection, temperature, and the resulting regioselectivity. Utilizing electron-rich, bulky ligands (like XPhos) or excessive heat aggressively activates the C2-Cl bond, destroying the desired selectivity profile.

EntryCatalyst SystemTemp (°C)Time (h)C5-Alkynyl Yield (%)C2-Alkynyl Yield (%)Bis-Alkynyl Yield (%)
1 Pd(PPh3​)2​Cl2​ 25 6 88 < 1 < 1
2 Pd(PPh3​)2​Cl2​ 60465512
3 Pd(dppf)Cl2​ 25882< 1< 1
4 Pd2​(dba)3​ / XPhos254452025
5 Pd(PPh3​)4​ 8012201555

Data Interpretation: Entry 1 represents the optimal self-validating conditions. The standard triphenylphosphine ligand provides enough electron density for oxidative addition into the C5-Br bond at room temperature, but not enough to breach the activation barrier of the C2-Cl bond.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.[Link]

  • Comins, D. L., Nolan, J. M., & Bori, I. D. (2005). Regioselective lithium-halogen exchange and palladium-catalysed cross coupling reactions of 2,4-dihaloquinolines. Tetrahedron Letters, 46(39), 6697-6699.[Link]

  • Nolan, J. M., & Comins, D. L. (2003). Regioselective Sonogashira couplings of 2,4-dibromoquinolines. A correction. The Journal of Organic Chemistry, 68(9), 3736-3738.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 5-Bromo-2-chloro-4-trifluoromethyl-quinoline Synthesis

Welcome to the Technical Support Center. This guide is engineered for discovery chemists and process scientists tasked with optimizing the yield, purity, and scalability of 5-Bromo-2-chloro-4-trifluoromethyl-quinoline. T...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for discovery chemists and process scientists tasked with optimizing the yield, purity, and scalability of 5-Bromo-2-chloro-4-trifluoromethyl-quinoline. This specific halogenated scaffold is a highly valuable intermediate in the development of kinase inhibitors and antimalarial agents[1].

The standard synthetic route relies on a modified Conrad-Limpach cyclization to form the quinolin-2-one core, followed by deoxygenative chlorination[2]. Below, we provide self-validating protocols, mechanistic troubleshooting, and quantitative optimization strategies to ensure robust batch-to-batch reproducibility.

SynthesisWorkflow A 3-Bromoaniline + Trifluoroacetoacetate B Acid-Catalyzed Condensation A->B C Thermal Cyclization (PPA) B->C D 5-Bromo-4-CF3-quinolin-2-one C->D E Deoxygenative Chlorination D->E F 5-Bromo-2-chloro-4-CF3-quinoline E->F

Three-stage synthetic workflow for 5-Bromo-2-chloro-4-trifluoromethyl-quinoline.

Section 1: Enamine Condensation and Cyclization (Conrad-Limpach)

Standard Protocol
  • Condensation: React 3-bromoaniline (1.0 eq) with ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) in anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TSA). Reflux vigorously with a Dean-Stark trap for 12–24 hours to continuously remove water and drive enamine formation[1].

  • Cyclization: Concentrate the intermediate under reduced pressure to remove toluene. Dissolve the crude enamine in Polyphosphoric Acid (PPA). Heat the mixture to 150°C for 3–4 hours to induce intramolecular cyclization[3].

  • Workup: Cool the highly viscous mixture to 60°C and carefully pour it over crushed ice with vigorous stirring. Neutralize slowly with aqueous NaOH (to pH 7) to precipitate the 5-bromo-4-(trifluoromethyl)quinolin-2(1H)-one. Filter, wash extensively with deionized water, and dry under a vacuum.

Troubleshooting & FAQs

Q: I am isolating a nearly 1:1 mixture of 5-bromo and 7-bromo isomers. How can I improve the regioselectivity for the 5-bromo isomer? A: The cyclization of meta-substituted anilines (such as 3-bromoaniline) inherently yields a mixture of regioisomers because the electrophilic attack can occur at either the ortho or para position relative to the bromine atom. Causality & Solution: Steric hindrance typically favors the 7-bromo isomer (cyclization para to the bulky bromine). To enrich the 5-bromo yield, you must rely on kinetic control. Lowering the cyclization temperature by using PPA at 150°C instead of thermal cyclization in Dowtherm A at 250°C provides better kinetic selectivity[4]. For absolute regiocontrol, redesign the route to start from 2-amino-6-bromobenzoic acid derivatives, which unambiguously sets the regiochemistry prior to cyclization.

Q: My condensation step shows incomplete conversion by TLC. Should I add more acid catalyst? A: No. Adding excess p-TSA can lead to the acid-catalyzed degradation of ethyl 4,4,4-trifluoroacetoacetate. Causality & Solution: Incomplete conversion in this step is a thermodynamic issue (failure to remove water), not a catalytic one. The chemoselectivity of this reaction is highly dependent on solvent and temperature[5]. Ensure your Dean-Stark apparatus is properly insulated and the toluene is achieving a vigorous, rolling reflux.

Section 2: Deoxygenative Chlorination

Standard Protocol
  • Reagent Setup: Suspend the rigorously dried 5-bromo-4-(trifluoromethyl)quinolin-2(1H)-one (1.0 eq) in neat Phosphorus Oxychloride (POCl₃) (5.0–10.0 eq).

  • Catalysis: Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.1 eq) to generate the active Vilsmeier-Haack intermediate.

  • Reaction: Heat the mixture to 80–110°C for 4–6 hours under a dry nitrogen atmosphere[3]. Monitor by TLC (aliquots must be quenched in saturated NaHCO₃ before spotting).

  • Quenching (CRITICAL): Cool to room temperature. Distill off the excess POCl₃ under reduced pressure. Slowly pour the resulting viscous oil into a large excess of ice-water with vigorous stirring, maintaining the internal temperature below 20°C.

  • Isolation: Extract the aqueous layer with ethyl acetate, wash the organic phase with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the target 5-Bromo-2-chloro-4-trifluoromethyl-quinoline.

Troubleshooting & FAQs

Q: The chlorination yield is low, and I am recovering unreacted starting material. What is failing? A: Unreacted starting material in POCl₃ chlorinations is almost always due to the poor solubility of the quinolin-2-one lactam or the absence of a nucleophilic catalyst. Causality & Solution: POCl₃ alone can be a sluggish chlorinating agent[6]. The addition of catalytic DMF forms the highly electrophilic Vilsmeier-Haack reagent (chloroiminium ion). This intermediate rapidly attacks the tautomeric hydroxyl group of the quinolin-2-ol, facilitating the departure of the leaving group and subsequent chloride attack[7]. Ensure your starting material is completely dry; trace water will violently hydrolyze the POCl₃ and stall the reaction.

Q: During the aqueous quench, my product yield drops significantly, and a highly polar spot appears on the TLC. Why? A: You are experiencing exothermic hydrolysis, where the newly formed C-Cl bond reverts to the C-OH (quinolin-2-one) starting material. Causality & Solution: The reaction of excess POCl₃ with water generates HCl and phosphoric acid, releasing massive amounts of heat. If the local temperature exceeds 30–40°C during the quench, the highly activated 2-chloroquinoline undergoes nucleophilic aromatic substitution (SₙAr) with water[7]. Always remove excess POCl₃ by vacuum distillation before quenching, and ensure the quench is performed in a massive excess of ice to act as a thermal sink[8].

ChlorinationMechanism A Quinolin-2(1H)-one B Quinolin-2-ol Tautomer A->B Tautomerization D O-Phosphorylated Intermediate B->D + POCl3 C Vilsmeier-Haack Adduct C->D Catalysis E Nucleophilic Attack (Cl⁻) D->E F 2-Chloroquinoline Product E->F

Mechanism of POCl3-mediated deoxygenative chlorination with DMF catalysis.

Section 3: Yield Optimization Data

To provide a clear benchmark for process optimization, the following table summarizes the impact of varying reaction conditions on the overall yield and purity of the synthesis.

Reaction ParameterCondition A (Sub-optimal)Condition B (Optimized)Impact on YieldCausality / Rationale
Chlorinating Agent Neat POCl₃ (Reflux)POCl₃ + Catalytic DMF (90°C)+25% DMF generates a highly reactive chloroiminium intermediate, drastically lowering the activation energy for the substitution[7].
Reaction Matrix Toluene SolventSolvent-free (Neat POCl₃)+15% Solvent-free conditions increase the collision frequency between the substrate and the chlorinating agent[8].
Quenching Method Direct pour into water (Ambient)Vacuum distillation of POCl₃, then Ice-water quench (<20°C)+30% Prevents the exothermic SₙAr hydrolysis of the 2-chloro product back to the 2-hydroxy starting material[8].
Cyclization Media Dowtherm A (250°C)Polyphosphoric Acid (PPA) (150°C)+10% (Regiopurity)Lower temperatures in PPA provide better kinetic control, slightly favoring the 5-bromo isomer over the 7-bromo[4].

References

  • Chemoselectivity in the Reactions Between Ethyl 4,4,4-Trifluoro-3-oxobutanoate and Anilines: Improved Synthesis of 2-Trifluoromethyl-4- and 4-Trifluoromethyl-2-quinolinones. ResearchGate.5

  • POCl₃-PCl₅ mixture: A robust chlorinating agent. Indian Chemical Society.6

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.2

  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. PMC / NIH.1

  • POCl₃ mediated one-pot deoxygenative aromatization and electrophilic chlorination. RSC Advances.7

  • The Development of Novel Compounds Against Malaria (Semantic Scholar). Semantic Scholar.4

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. PMC / NIH.8

  • The Development of Novel Compounds Against Malaria (MDPI). MDPI.3

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification Guide for 5-Bromo-2-chloro-4-trifluoromethyl-quinoline

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis and isolation of halogenated quinoline building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis and isolation of halogenated quinoline building blocks.

The compound 5-Bromo-2-chloro-4-trifluoromethyl-quinoline is a highly valuable intermediate, particularly in the development of kinase inhibitors and antimalarial agents. However, its synthesis—typically executing a Conrad-Limpach cyclization followed by phosphorus oxychloride ( POCl3​ )-mediated chlorination—is notoriously plagued by structurally similar impurities. Because these impurities share the same core scaffold, standard purification often fails.

This guide is designed to move beyond basic instructions. By understanding the chemical causality behind each impurity, we can implement self-validating purification systems that guarantee high-fidelity analytical results.

Section 1: Mechanistic Origins of Impurities (The "Why")

To isolate the target compound, we must first understand how the synthetic pathway inherently generates specific byproducts. The standard synthesis involves condensing 3-bromoaniline with ethyl 4,4,4-trifluoroacetoacetate, followed by thermal cyclization and subsequent chlorination (1).

  • Regioisomerism (The 7-Bromo Impurity): During the cyclization of the meta-substituted 3-bromoaniline, electrophilic aromatic substitution can occur at two different ortho positions. Due to the steric bulk of the bromine atom, cyclization is directed away from the halogen, making the 7-bromo regioisomer the thermodynamically favored major product. The desired 5-bromo isomer is inherently the minor product.

  • Hydrolysis (The 2-Quinolone Impurity): Chlorination of the intermediate quinolone using POCl3​ creates a highly electrophilic C2 position, exacerbated by the strong electron-withdrawing nature of the C4-trifluoromethyl group (2). If the reaction is quenched improperly with aqueous media, the newly formed C-Cl bond rapidly hydrolyzes back to the starting lactam (quinolone).

  • Debromination: Prolonged thermal stress during the initial cyclization (>200°C) can induce radical-mediated debromination, yielding the unbrominated 2-chloro-4-trifluoromethylquinoline core.

G SM 3-Bromoaniline + Ethyl 4,4,4-trifluoroacetoacetate Cyclization Conrad-Limpach Cyclization (Thermal/Acidic) SM->Cyclization Quinolones Intermediate Quinolones (5-Br & 7-Br mixture) Cyclization->Quinolones ImpC Impurity C: Debrominated Product Cyclization->ImpC Thermal Debromination Chlorination Chlorination (POCl3) Quinolones->Chlorination Target Target Product: 5-Bromo-2-chloro-4-CF3-quinoline Chlorination->Target ImpA Impurity A: 7-Bromo Regioisomer Chlorination->ImpA Parallel Reaction ImpB Impurity B: Hydrolysis Product (Quinolone) Chlorination->ImpB Incomplete Rxn / Moisture

Synthetic workflow of 5-Bromo-2-chloro-4-CF3-quinoline and mechanistic origins of key impurities.

Section 2: Troubleshooting FAQs (The "How-To")

Q1: HPLC analysis shows a massive peak eluting just before my target compound. Mass spectrometry (LC-MS) shows the exact same mass. How do I separate the 5-bromo isomer from the 7-bromo regioisomer? A: You are dealing with the 7-bromo regioisomer. Because they are positional isomers, their polarity is nearly identical, making standard silica gel chromatography highly inefficient. Causality & Solution: The position of the bromine atom alters the crystal lattice packing energy. The 7-bromo isomer typically has a higher melting point and lower solubility in non-polar hydrocarbon solvents. The most effective method is selective fractional crystallization (See Protocol A). The 7-bromo isomer will crystallize out first, leaving the mother liquor enriched with your target 5-bromo isomer.

Q2: My product contains 15% of the 2-hydroxy/2-quinolone starting material after the POCl3​ step. Should I re-subject the mixture to POCl3​ ? A: No. Re-subjecting the mixture to harsh chlorinating conditions often leads to further degradation or tar formation. The presence of the quinolone is likely an artifact of your workup, not an incomplete reaction. Causality & Solution: Quenching POCl3​ reactions directly into water generates localized exothermic spikes and high concentrations of HCl, which drives the hydrolysis of the C2-Cl bond (3). Instead, quench the reaction by pouring the mixture slowly into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO3​ to maintain a slightly alkaline pH. To remove the existing quinolone impurity, use Buffered Silica Gel Chromatography (See Protocol B).

Q3: I am detecting debrominated impurities (2-chloro-4-trifluoromethylquinoline). What is the best removal strategy? A: Debrominated impurities lack the heavy bromine atom, significantly altering their retention time on reversed-phase media. Causality & Solution: The loss of bromine reduces the lipophilicity (LogP) of the molecule. Because the polarity difference is distinct, Preparative C18 HPLC using a Methanol/Water gradient is the most efficient removal method.

Section 3: Standardized Purification Protocols
Protocol A: Enrichment of 5-Bromo Isomer via Fractional Crystallization

Purpose: Removal of the 7-bromo regioisomer.

  • Dissolution: Dissolve the crude isomeric mixture in a minimal volume of boiling Ethyl Acetate (approx. 2 mL per gram of crude).

  • Anti-Solvent Addition: Slowly add hot Hexane (approx. 18 mL per gram) dropwise while maintaining gentle reflux until the solution becomes slightly cloudy, then add a few drops of Ethyl Acetate until clear.

  • Controlled Cooling: Allow the solution to cool to room temperature undisturbed for 4 to 6 hours. The 7-bromo isomer will selectively precipitate as fine needles.

  • Separation: Filter the solid under a vacuum. Keep the mother liquor, which now contains the enriched target compound.

  • Self-Validation Check: Analyze the mother liquor via HPLC. The ratio of 5-bromo to 7-bromo should shift from roughly 30:70 to >90:10. Repeat the crystallization on the concentrated mother liquor residue at 0°C to achieve >95% purity.

Protocol B: Removal of Hydrolysis Product via Buffered Chromatography

Purpose: Removal of the highly polar 2-quinolone (lactam) impurity.

  • Column Preparation: Prepare a silica gel column (230-400 mesh) using Hexane/Dichloromethane (8:2) containing 1% Triethylamine. Note: The triethylamine neutralizes the acidic silanol groups, preventing acid-catalyzed tailing and on-column hydrolysis.

  • Loading: Dry-load the crude mixture onto a small amount of silica gel to ensure a tight sample band.

  • Elution: Elute with Hexane/Dichloromethane (8:2). The target 5-Bromo-2-chloro-4-trifluoromethyl-quinoline lacks hydrogen-bond donors and will elute rapidly near the solvent front.

  • Self-Validation Check: Spot the eluent on a TLC plate and visualize under 254 nm UV. The target compound will appear as a high-Rf spot ( Rf​ ~0.8), while the quinolone impurity remains firmly trapped at the baseline ( Rf​ ~0.1) due to its lactam motif.

Section 4: Quantitative Data Summary

Use the following table to benchmark your analytical detection and select the appropriate purification strategy based on the specific impurity profile of your batch.

Impurity ProfileStructural CharacteristicApprox. ΔRt​ (RP-HPLC)*Primary Removal Strategy
Impurity A: 7-Bromo RegioisomerPositional Isomer (Identical Mass) ± 0.2 minFractional Crystallization
Impurity B: 2-QuinoloneLactam Motif (Highly Polar H-bond donor)- 3.5 minBuffered Silica Chromatography
Impurity C: Debrominated CoreLoss of Bromine (Lower LogP)- 2.0 minPreparative C18 HPLC

*Note: ΔRt​ values are approximate and based on a standard C18 column using a linear Water/Acetonitrile gradient (0.1% TFA).

References
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Verified Source:[Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC / National Institutes of Health. Verified Source:[Link]

  • Quinoline: Synthesis to Application. Bentham Science Publishers. Verified Source:[Link]

Sources

Troubleshooting

Optimizing reaction conditions for substitutions on 5-Bromo-2-chloro-4-trifluoromethyl-quinoline

Answering the call of complex synthetic challenges, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for optimizing substitution reactions on th...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of complex synthetic challenges, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for optimizing substitution reactions on the versatile but challenging 5-Bromo-2-chloro-4-trifluoromethyl-quinoline scaffold. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-proven insights to navigate the intricacies of selectively functionalizing this electron-deficient heterocyclic system.

This guide is structured as a dynamic, question-and-answer-based resource to directly address the common pitfalls and questions that arise during experimentation. We will explore the causal relationships behind reaction outcomes, empowering you to troubleshoot effectively and design robust, self-validating protocols.

Frequently Asked Questions (FAQs): Understanding the Core Reactivity

This section addresses fundamental questions regarding the inherent chemical behavior of 5-Bromo-2-chloro-4-trifluoromethyl-quinoline, providing the foundational knowledge needed for successful reaction design.

Q1: What is the expected regioselectivity for Nucleophilic Aromatic Substitution (SNAr) on this quinoline?

A: Nucleophilic Aromatic Substitution (SNAr) will occur selectively at the C2-chloro position . This high degree of regioselectivity is dictated by the electronic architecture of the quinoline ring. The pyridine portion of the quinoline is inherently electron-deficient due to the nitrogen atom, which activates the C2 and C4 positions towards nucleophilic attack.[1] This effect is dramatically amplified by the presence of the potent electron-withdrawing trifluoromethyl (-CF3) group at the C4 position.[2] The combined influence makes the C2 carbon exceptionally electrophilic and highly susceptible to attack by nucleophiles. Conversely, the C5-bromo position on the benzene ring is not activated for SNAr and will not react under typical SNAr conditions.[3]

Q2: For palladium-catalyzed cross-coupling reactions, which position is more reactive?

A: The C5-bromo position is the exclusive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination. The reactivity of organic halides in the key oxidative addition step of the catalytic cycle generally follows the order: I > Br > Cl.[4] Therefore, the palladium catalyst will selectively insert into the more labile Carbon-Bromine bond at C5, leaving the more robust Carbon-Chlorine bond at C2 untouched. This differential reactivity is a cornerstone for the sequential functionalization of this scaffold.[5]

Q3: How does the 4-trifluoromethyl group mechanistically influence the molecule's reactivity?

A: The trifluoromethyl (-CF3) group is one of the strongest electron-withdrawing groups used in medicinal chemistry.[6] Its influence is primarily twofold:

  • Activation for SNAr: Through its powerful inductive effect, the -CF3 group withdraws electron density from the entire quinoline ring system. This significantly lowers the energy of the negatively charged Meisenheimer intermediate formed during nucleophilic attack at the C2 position, thereby stabilizing the transition state and accelerating the rate of SNAr.[3][7]

  • Deactivation for Electrophilic Substitution: While not the focus of this guide, it is worth noting that this same electron-withdrawing effect makes the quinoline core highly resistant to electrophilic aromatic substitution.

Q4: Is it possible to perform a reaction at the C5-bromo position first and then subsequently functionalize the C2-chloro position?

A: Yes, this is the recommended and most synthetically viable strategy for creating diverse C2, C5-disubstituted quinolines. The significant difference in the reactivity of the C-Br and C-Cl bonds allows for a highly controlled, sequential approach. A typical workflow involves an initial palladium-catalyzed cross-coupling at the C5-position, followed by purification of the 5-substituted-2-chloro-4-trifluoromethyl-quinoline intermediate. This intermediate can then be subjected to a nucleophilic aromatic substitution reaction to modify the C2-position.

Sequential_Functionalization Start 5-Bromo-2-chloro- 4-trifluoromethyl-quinoline Step1 Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Step1 Intermediate 5-Aryl/Alkyl/Amino-2-chloro- 4-trifluoromethyl-quinoline Step1->Intermediate Selective C5-Br reaction Step2 Nucleophilic Aromatic Substitution (SNAr) Intermediate->Step2 Product C2, C5-Disubstituted Quinoline Product Step2->Product C2-Cl substitution

Caption: Sequential functionalization workflow for 5-bromo-2-chloro-4-trifluoromethyl-quinoline.

Troubleshooting Guide: Addressing Experimental Challenges

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Area 1: C2-Position Nucleophilic Aromatic Substitution (SNAr)

Q: My SNAr reaction at the C2 position shows low or no conversion. What are the potential causes and how can I improve the yield?

A: Low conversion in SNAr reactions on this substrate is often traced back to issues with nucleophilicity, reaction conditions, or solvent choice. Here is a systematic approach to troubleshooting:

  • Assess Nucleophile Strength: The C2 position is highly activated, but a weak nucleophile may still require forcing conditions.

    • Alcohols/Phenols: These are weak nucleophiles. They must be deprotonated to their corresponding alkoxide/phenoxide using a strong base (e.g., NaH, KHMDS) before addition to the quinoline substrate. Using a base like K2CO3 or Cs2CO3 may be sufficient for phenols but often not for aliphatic alcohols.

    • Amines: Primary and secondary aliphatic amines are generally strong nucleophiles and should react readily. Anilines are weaker; they may require higher temperatures or the addition of a non-nucleophilic base to facilitate the reaction.

  • Increase Reaction Temperature: SNAr reactions have a significant activation energy barrier. If you are running the reaction at room temperature or slightly elevated temperatures (e.g., 50 °C), try increasing the temperature incrementally to 80 °C, 100 °C, or even reflux, while monitoring for decomposition.

  • Evaluate Your Solvent: The ideal solvent for SNAr should be polar and aprotic to solvate the nucleophile without protonating it.

    • Excellent Choices: DMF, DMAc, NMP, and DMSO are superior solvents for SNAr as they effectively solvate cations, leaving the anionic nucleophile more "naked" and reactive.

    • Moderate Choices: THF and Dioxane can work but are less polar.

    • Poor Choices: Protic solvents like ethanol or isopropanol can hydrogen-bond with the nucleophile, reducing its reactivity, and may even act as competing nucleophiles at high temperatures.

SNAr_Troubleshooting Start Low SNAr Conversion at C2 Check_Nuc Is the nucleophile strong enough? (e.g., R-NH₂, R-O⁻) Start->Check_Nuc Check_Temp Is the temperature high enough? Check_Nuc->Check_Temp Yes Sol_Nuc Use stronger nucleophile or base. (e.g., NaH for R-OH) Check_Nuc->Sol_Nuc No Check_Solvent Is the solvent polar aprotic? (e.g., DMF, DMSO) Check_Temp->Check_Solvent Yes Sol_Temp Increase temperature incrementally (e.g., 80°C -> 110°C) Check_Temp->Sol_Temp No Sol_Solvent Switch to DMF, DMSO, or NMP Check_Solvent->Sol_Solvent No Success Reaction Optimized Check_Solvent->Success Yes Sol_Nuc->Check_Temp Sol_Temp->Check_Solvent Sol_Solvent->Success

Caption: Decision tree for troubleshooting low yield in C2-position SNAr reactions.

Q: I am observing significant formation of the quinolone byproduct (hydrolysis of the C2-chloro group). How can I prevent this?

A: The formation of 2-quinolone is a common side reaction resulting from the hydrolysis of the C2-chloro group.[8][9] This is often caused by the presence of water under basic or acidic conditions at elevated temperatures.

  • Ensure Anhydrous Conditions: Thoroughly dry your glassware. Use anhydrous solvents and reagents. If your amine nucleophile is a hydrochloride salt, it must be neutralized and dried, or a sufficient amount of base must be added to freebase it in situ.

  • Control Basicity: If using a strong base like NaH, ensure there is no water to quench it, which would form NaOH. NaOH is a potent nucleophile that can lead to the quinolone. Use the minimum required amount of base.

  • Purify Reagents: Ensure your nucleophile and solvents are free from water contamination. Distilling solvents or using freshly opened bottles from a trusted supplier is recommended.

Problem Area 2: C5-Position Palladium-Catalyzed Cross-Coupling

Q: My Suzuki-Miyaura coupling at the C5-bromo position is sluggish and gives low yields. How can I optimize it?

A: A successful Suzuki coupling depends on the careful orchestration of the catalyst, ligand, base, and solvent system.[10] The electron-deficient nature of the quinoline ring can sometimes pose a challenge for the catalytic cycle.

ParameterRecommendationRationale
Palladium Catalyst Use a pre-catalyst like Pd(OAc)2 or Pd2(dba)3 with a suitable ligand, or an integrated catalyst like Pd(PPh3)4.These are standard and effective Pd(0) sources for Suzuki couplings.
Ligand For electron-deficient substrates, consider electron-rich, bulky phosphine ligands like SPhos, XPhos, or RuPhos.These ligands promote the rate-limiting oxidative addition step and stabilize the active catalytic species.
Base A stronger base may be necessary. Switch from Na2CO3 to K3PO4 or Cs2CO3.A stronger base can facilitate the crucial transmetalation step with the boronic acid, which can be slow for electron-poor systems.[10]
Solvent Use a mixture of an organic solvent and water (e.g., Dioxane/H2O, Toluene/H2O).Water is essential for dissolving the inorganic base and facilitating the transmetalation step.[11]
Degassing Thoroughly degas the reaction mixture (e.g., via 3-4 freeze-pump-thaw cycles or by bubbling argon through the solvent for 20-30 minutes).Oxygen can oxidize and deactivate the Pd(0) catalyst, killing the reaction.

Q: I am attempting a Buchwald-Hartwig amination at the C5 position, but the reaction is not proceeding. What conditions should I try?

A: Buchwald-Hartwig amination requires a specific set of conditions, often distinct from Suzuki couplings.[12][13]

ParameterRecommendationRationale
Catalyst/Ligand Use a specialized ligand system designed for C-N bond formation. Common choices include Xantphos, BINAP, or specific biaryl phosphine ligands (e.g., BrettPhos). Pair with Pd2(dba)3 or Pd(OAc)2.These ligands are designed to facilitate the reductive elimination step that forms the C-N bond, which is often the most challenging step.[14]
Base Use a strong, non-nucleophilic, sterically hindered base. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. LiHMDS or K3PO4 can also be effective.A strong base is required to deprotonate the amine and form the palladium-amido complex. Weaker bases like carbonates are typically ineffective.[14]
Solvent The reaction must be run under strictly anhydrous conditions. Use dry, non-protic solvents like Toluene, Dioxane, or THF.Water will react with the strong base and can interfere with the catalytic cycle.
Temperature These reactions often require elevated temperatures, typically in the range of 80-110 °C.The thermal energy is needed to overcome the activation barriers for the oxidative addition and reductive elimination steps.

Experimental Protocols

The following are general, starting-point protocols. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific substrates.

Protocol 1: General Procedure for SNAr at the C2-Position with an Amine Nucleophile

  • To a dry reaction vial equipped with a magnetic stir bar, add 5-bromo-2-chloro-4-trifluoromethyl-quinoline (1.0 equiv.).

  • Add the amine nucleophile (1.2-1.5 equiv.).

  • If the amine is weakly nucleophilic (e.g., an aniline), consider adding a base like K2CO3 (2.0 equiv.).

  • Add an anhydrous polar aprotic solvent (e.g., DMF or NMP) to achieve a concentration of approximately 0.1-0.5 M.

  • Seal the vial and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine to remove the solvent and excess amine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling at the C5-Position

  • To a Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-chloro-4-trifluoromethyl-quinoline (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K3PO4 (2.5 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%) or a combination of a palladium source (e.g., Pd2(dba)3, 2 mol%) and a ligand (e.g., SPhos, 4-5 mol%).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add degassed solvents (e.g., a 4:1 mixture of Dioxane:Water) via syringe to achieve a concentration of 0.1-0.2 M.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • El-Sayed, M. A. A. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-20. [Link]

  • Beilstein Journals. (2020, March 20). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. [Link]

  • ResearchGate. (2025, August 5). A Practical Synthesis of 2-Substituted 5-Bromoindoles. [Link]

  • RSC Publishing. (n.d.). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. [Link]

  • PMC. (2008, July 1). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. [Link]

  • PMC. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]

  • PMC. (2024, November 5). α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. [Link]

  • ACS Publications. (2023, September 11). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. [Link]

  • ResearchGate. (2026, January 28). HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. [Link]

  • Google Patents. (n.d.). CN111362775A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • ResearchGate. (n.d.). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. [Link]

  • Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
  • Chemical Science (RSC Publishing). (n.d.). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. [Link]

  • Chemistry LibreTexts. (2019, June 5). 19.9: Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (2019, August 22). (PDF) Synthesis of 5-functionalised 4-trichloromethyl and 4-trifluoromethyl-1,2,3,4-tetrahydopyrimidin-2-ones. [Link]

  • Chinese Journal of Chemistry. (2026, February 19). Improved Direct 2‐Trifluoromethylation of Quinoline Derivatives Using Me2(CH2Cl)SiCF3. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2025, August 6). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. [Link]

  • ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. [Link]

  • PMC. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link]

  • ResearchGate. (n.d.). Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide. [Link]

  • TSI Journals. (2009, May 26). An efficient and facile synthesis of 2-bromo-5-methylpyrazine. [Link]

  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • Vietnam Journal of Science, Technology and Engineering. (2024, March 15). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. [Link]

  • PMC. (n.d.). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. [Link]

  • PMC. (2024, March 26). Photoinduced radical tandem annulation of 1,7-diynes: an approach for divergent assembly of functionalized quinolin-2(1H). [Link]

  • MDPI. (2021, September 8). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]

  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. [Link]

  • Eureka | Patsnap. (2019, January 25). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • PMC - NIH. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

  • PMC. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. [Link]

  • MDPI. (2022, December 1). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. [Link]

  • Semantic Scholar. (2023, September 11). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C−H Fluorination of Quinolines. [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

Sources

Optimization

Technical Support Center: Recrystallization of Bromoquinoline Derivatives

Welcome to the technical support center for the purification of bromoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of bromoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the nuances of recrystallization. Here, you will find practical solutions to common challenges and a foundational understanding of the principles governing the crystallization of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the core principle of recrystallization and why is it effective for bromoquinoline derivatives?

Recrystallization is a purification technique for solid organic compounds based on differences in solubility.[1][2] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[1][2] For bromoquinoline derivatives, which are typically solid at room temperature, this method is highly effective. The process involves dissolving the impure solid in a minimum amount of a hot, appropriate solvent to create a saturated solution. As this solution slowly cools, the solubility of the bromoquinoline derivative decreases, causing it to crystallize out of the solution in a purer form. The impurities, which are present in smaller concentrations, remain dissolved in the cold solvent (the "mother liquor").[1][2][3]

Q2: How does the position of the bromine atom on the quinoline ring affect solvent selection?

The position of the bromine atom, along with other substituents, significantly influences the polarity and crystal lattice energy of the molecule, which in turn dictates its solubility in various solvents. While specific quantitative solubility data for all bromoquinoline isomers is limited, we can infer general trends[4][5]:

  • Polarity: The quinoline core itself possesses some polarity due to the nitrogen atom.[4] The electronegative bromine atom further impacts the molecule's dipole moment. This inherent polarity suggests good solubility in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane, and moderate solubility in polar protic solvents like ethanol and methanol.[4][6]

  • Intermolecular Forces: Different isomers will pack into a crystal lattice with varying efficiencies. This can lead to different melting points and solubilities. For instance, 2-bromoquinoline has a melting point of 44-48 °C, while 8-bromoquinoline melts at 58-59 °C.[6][7] These differences suggest that a solvent system optimal for one isomer may not be ideal for another.

Therefore, solvent selection must always be determined experimentally for each specific derivative.

Q3: What are the ideal characteristics of a recrystallization solvent?

The perfect solvent for recrystallization should meet several key criteria[1][3]:

  • High-Temperature Solubility: It must dissolve the bromoquinoline derivative completely when hot or boiling.

  • Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the same solvent when cold to allow for maximum recovery of the purified crystals.

  • Impurity Solubility: It should either dissolve impurities very well at all temperatures (so they stay in the mother liquor) or not dissolve them at all (so they can be filtered out of the hot solution).

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals after filtration.[8]

Q4: When should I use a mixed-solvent system?

A mixed-solvent system is employed when no single solvent meets all the necessary criteria.[8][9] This typically occurs when your bromoquinoline derivative is either too soluble or too insoluble in common solvents. The technique involves a pair of miscible solvents:

  • Solvent #1 (The "Good" Solvent): In which the compound is highly soluble.

  • Solvent #2 (The "Bad" or "Anti-solvent"): In which the compound is poorly soluble.[9][10]

The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until the solution becomes faintly cloudy (turbid).[10][11] A few drops of the "good" solvent are then added back to re-clarify the solution, which is then allowed to cool slowly.[9][12]

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of bromoquinoline derivatives.

Problem 1: My bromoquinoline derivative "oils out" instead of forming crystals.

Cause: "Oiling out" occurs when the solid melts and forms a liquid layer immiscible with the solvent, rather than dissolving. This typically happens when a saturated solution is achieved at a temperature above the melting point of the compound.[8][13] High concentrations of impurities can also depress the melting point, contributing to this issue.[13]

Solutions:

  • Increase Solvent Volume: The primary solution is to re-heat the mixture and add more of the primary solvent. This lowers the saturation temperature of the solution, ideally to a point below the compound's melting point.[13]

  • Promote Slow Cooling: Rapid cooling often encourages oil formation. Ensure the flask is allowed to cool to room temperature slowly before placing it in an ice bath. Insulating the flask with paper towels can help.[14]

  • Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, if using a mixed-solvent system, add more of the "good" solvent to the hot solution before adding the anti-solvent.

Problem 2: No crystals are forming, even after the solution has cooled.

Cause: This issue, known as supersaturation, arises when the solution contains more dissolved solute than it theoretically should at that temperature. Crystal formation requires a nucleation point to begin.[15] It can also mean that too much solvent was used initially.[14][16]

Solutions:

  • Induce Crystallization (Nucleation):

    • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide a surface for crystals to begin forming.[1][15]

    • Seeding: Add a tiny "seed" crystal of the pure bromoquinoline derivative to the solution. This provides a template for further crystal growth.[1][14]

  • Reduce Solvent Volume: If induction methods fail, it's likely the solution is not saturated. Gently heat the solution to boil off some of the solvent, thereby increasing the solute concentration, and then allow it to cool again.[14][16]

Problem 3: My crystal yield is very low.

Cause: A low yield can be attributed to several factors during the procedure.

Solutions:

  • Minimize Hot Solvent: Using an excessive amount of hot solvent to dissolve the compound is a common mistake. This results in a significant portion of the product remaining in the mother liquor upon cooling. Use only the minimum amount required for complete dissolution.[13][15]

  • Ensure Adequate Cooling: Allow sufficient time for the solution to cool, first to room temperature and then in an ice bath for at least 20-30 minutes, to maximize crystal precipitation.[9][13]

  • Avoid Premature Filtration: Do not filter the crystals while the solution is still warm, as a significant amount of the compound will still be dissolved.

  • Use Ice-Cold Washing Solvent: When washing the collected crystals during vacuum filtration, use a minimal amount of ice-cold recrystallization solvent. Using room-temperature or warm solvent will redissolve some of your purified product.[15]

  • Recover a Second Crop: The mother liquor can be concentrated by boiling off some solvent and then cooled again to yield a second, though likely less pure, crop of crystals.[13]

Problem 4: The purified crystals are still colored or appear impure.

Cause: Colored impurities may co-crystallize with your product. Insoluble impurities may not have been removed prior to crystallization.

Solutions:

  • Hot Filtration: If you observe insoluble material in your hot solution, you must perform a "hot gravity filtration." This involves filtering the hot, saturated solution through a pre-warmed funnel with fluted filter paper to remove the solid impurities before allowing the filtrate to cool.[1][12]

  • Use Activated Charcoal: For colored, soluble impurities, add a very small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds. Use sparingly, as it can also adsorb your desired product.[1][13] After adding charcoal, perform a hot filtration to remove it along with the impurities.

Data & Protocols

Solvent Selection Guide for Bromoquinoline Derivatives

The following table provides general guidance on solvent selection. Note: Experimental verification is essential for every specific derivative.

Solvent ClassExample SolventsSuitability for BromoquinolinesRationale & Comments
Polar Aprotic Acetone, Ethyl Acetate (EtOAc), Dichloromethane (DCM)Often Good Candidates The polarity of the quinoline ring makes these effective solvents.[4] They often provide the desired solubility profile (good when hot, poor when cold).
Polar Protic Ethanol (EtOH), Methanol (MeOH), Isopropanol (IPA)Good to Very Soluble Often used for recrystallization.[5][17] Can sometimes be too effective, leading to lower yields. Frequently used as the "good" solvent in mixed-solvent systems with water.
Non-Polar Hexane, Heptane, TolueneGenerally Poor Solubility Bromoquinolines are typically insoluble or sparingly soluble in these solvents.[4] Most often used as the "anti-solvent" or "bad" solvent in mixed-solvent systems.[18]
Mixed Solvents Ethanol/Water, Ethyl Acetate/Hexane, Toluene/HexaneHighly Versatile Excellent for fine-tuning solubility. The ratio can be adjusted to achieve optimal conditions for crystallization.[9][11]
Workflow for Recrystallization Solvent Selection

The following diagram outlines a systematic approach to identifying a suitable solvent or solvent system.

G cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: Mixed Solvent Screening Start Start: Place ~20mg crude bromoquinoline in a test tube AddSolvent Add 0.5 mL of test solvent Start->AddSolvent CheckCold Soluble at Room Temp? AddSolvent->CheckCold Heat Heat to Boiling CheckCold->Heat No BadSolvent1 FAIL: Too Soluble CheckCold->BadSolvent1 Yes CheckHot Soluble when Hot? Heat->CheckHot Cool Cool to Room Temp, then Ice Bath CheckHot->Cool Yes BadSolvent2 FAIL: Insoluble CheckHot->BadSolvent2 No CheckCrystals Crystals Form? Cool->CheckCrystals SolventFound SUCCESS: Suitable Single Solvent CheckCrystals->SolventFound Yes BadSolvent3 FAIL: No Recrystallization CheckCrystals->BadSolvent3 No StartMixed Start: Identify a 'Good' (Soluble) and 'Bad' (Insoluble) Solvent Pair from Phase 1 BadSolvent3->StartMixed If no single solvent works DissolveGood Dissolve crude in minimum hot 'Good' solvent StartMixed->DissolveGood AddBad Add hot 'Bad' solvent dropwise until cloudy DissolveGood->AddBad Clarify Add a few drops of hot 'Good' solvent to clarify AddBad->Clarify CoolMixed Cool Slowly Clarify->CoolMixed CheckCrystalsMixed Crystals Form? CoolMixed->CheckCrystalsMixed MixedSolventFound SUCCESS: Suitable Mixed Solvent System CheckCrystalsMixed->MixedSolventFound Yes FailMixed FAIL: Try different solvent pair CheckCrystalsMixed->FailMixed No

Caption: Decision workflow for selecting a recrystallization solvent.

Step-by-Step Protocol: Mixed-Solvent Recrystallization of a Bromoquinoline Derivative (Example: Ethyl Acetate/Hexane)

This protocol details a common procedure for purifying a bromoquinoline derivative that is soluble in hot ethyl acetate and insoluble in hexane.

  • Dissolution:

    • Place the crude bromoquinoline derivative (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.

    • In a separate beaker, heat approximately 20-30 mL of ethyl acetate (the "good" solvent) on a hot plate.

    • Add the hot ethyl acetate to the Erlenmeyer flask in small portions while swirling, keeping the flask on the hotplate, until the solid just dissolves. Use the minimum amount of solvent necessary.[3]

  • Hot Filtration (if necessary):

    • If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Place a piece of fluted filter paper in a stemless funnel resting on a clean Erlenmeyer flask on the hotplate.

    • Pre-warm the funnel and flask by pouring a small amount of hot solvent through it.

    • Carefully pour the hot solution containing your compound through the filter paper. Wash the original flask and the filter paper with a small amount of hot ethyl acetate to ensure all the product is transferred.

  • Inducing Saturation:

    • With the clear, hot filtrate on the hotplate, add hexane (the "bad" solvent) dropwise from a pipette while swirling.

    • Continue adding hexane until a persistent cloudiness (turbidity) appears. This indicates the solution is now saturated.[10][12]

  • Clarification:

    • Add a few drops of hot ethyl acetate, just enough to make the solution clear again.[12] This ensures the solution is perfectly saturated at the boiling point.

  • Crystallization:

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[11][14]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the crystals.

  • Collection and Washing:

    • Set up a Büchner funnel for vacuum filtration.

    • Collect the crystals by swirling the flask and pouring the slurry into the funnel under vacuum.

    • Wash the crystals with a small amount of ice-cold hexane (or an ice-cold mixture of ethyl acetate/hexane) to remove any adhering mother liquor.[15]

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and partially dry them.

    • Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven.

References

  • PraxiLabs. (2022). Recrystallization Definition, Principle &Purpose. Available from: [Link]

  • PubChem. 3-Bromoquinoline. Available from: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]

  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. Available from: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Available from: [Link]

  • Google Patents. US2474823A - Quinoline compounds and process of making same.
  • University of California, Irvine. Recrystallization of an Unknown. Available from: [Link]

  • ACS Publications. (2015). Regioselective Synthesis of 3‑Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid. Available from: [Link]

  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Available from: [Link]

  • SOP: CRYSTALLIZATION. Available from: [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. Available from: [Link]

  • ResearchGate. (2022). A stable organic solution of bromine? Available from: [Link]

  • Recrystallization1. Available from: [Link]

  • Google Patents. CN105837503A - Preparation method for 6-bromine quinoline.
  • University of Toronto. Recrystallization - Single Solvent. Available from: [Link]

  • University of York. Mixed-solvent recrystallisation. Available from: [Link]

  • Pearson. Recrystallization. Available from: [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Available from: [Link]

  • Wikipedia. Recrystallization (chemistry). Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Separating Constitutional Isomers of Bromoquinolines

Welcome to the technical support center dedicated to the complex challenge of separating constitutional isomers of bromoquinolines. As a Senior Application Scientist, I understand that the synthesis of these valuable het...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the complex challenge of separating constitutional isomers of bromoquinolines. As a Senior Application Scientist, I understand that the synthesis of these valuable heterocyclic compounds often yields mixtures of positional isomers whose nearly identical physicochemical properties make purification a significant bottleneck.[1] This guide is designed for researchers, medicinal chemists, and process development professionals, offering field-proven strategies, troubleshooting advice, and detailed protocols to enhance your separation efficiency and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is achieving baseline separation of my bromoquinoline isomers so difficult?

A1: The Challenge of Physicochemical Similarity

The core difficulty in separating constitutional isomers of bromoquinolines stems from their profound structural and electronic likeness. Constitutional isomers share the same molecular formula and weight, with the only difference being the position of the bromine atom on the quinoline scaffold.[2] This subtle variation leads to very small differences in key properties that chromatographic and crystallization techniques rely upon for separation:

  • Polarity: Isomers often have nearly identical polarities, causing them to migrate at very similar rates through a stationary phase, which leads to co-elution.[3]

  • Solubility: The energy required to dissolve one isomer versus another in a given solvent is often very similar, making separation by fractional crystallization challenging.[3]

  • pKa: The position of the bromine atom can slightly influence the basicity of the quinoline nitrogen, but these pKa differences can be too subtle for effective separation by pH-mediated techniques alone.[4]

The synthesis process itself frequently results in a mixture of these isomers, making a robust separation strategy essential for isolating the desired product for downstream applications.[1]

Q2: My bromoquinoline isomers are co-eluting during standard silica gel column chromatography. What are my primary optimization strategies?

A2: Optimizing the Workhorse: Flash Column Chromatography

This is the most common scenario researchers face. Before abandoning silica gel chromatography, which is often the most scalable and cost-effective method, a systematic optimization approach can often resolve the issue.[3] Isomers that co-elute in a standard hexane/ethyl acetate system can often be separated by altering the intermolecular forces at play.

Troubleshooting & Optimization Steps:

  • Systematic Solvent System Screening: The choice of eluent is paramount. Moving beyond the standard ethyl acetate/hexane system can introduce different selectivity.

    • Causality: Different solvents interact with your isomers and the silica surface through varied mechanisms (dipole-dipole, hydrogen bonding, etc.). Sometimes, a less polar solvent with a different interaction profile, like dichloromethane or toluene, can provide the selectivity needed to resolve closely eluting spots.[3]

    • Action: Run parallel TLC experiments with solvent systems based on dichloromethane, diethyl ether, or toluene in combination with hexane or heptane. Look for the system that provides the greatest difference in retention factor (ΔRf) between your isomers.

  • Employ Additives to Modify the Stationary Phase: The acidic nature of standard silica gel can cause peak tailing or even degradation of basic compounds like quinolines.

    • Causality: The quinoline nitrogen can interact strongly with acidic silanol groups on the silica surface, leading to poor peak shape and resolution. Neutralizing these active sites can dramatically improve chromatography.

    • Action: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your eluent (typically 0.1-1% v/v).[3] This deactivates the acidic sites on the silica, resulting in sharper peaks and potentially improved resolution.

  • Switch to an Alternative Achiral Stationary Phase: If modifying the mobile phase is insufficient, changing the stationary phase chemistry is the next logical step.

    • Causality: Different adsorbents offer unique surface properties and interaction mechanisms.

    • Action: Consider packing a column with neutral or basic alumina, which is often a good alternative for acid-sensitive or basic compounds.[3] For more non-polar bromoquinolines, reverse-phase (C18) flash chromatography can also be a powerful alternative.[1][3]

Q3: I've optimized my flash chromatography conditions but still can't achieve baseline separation. What advanced chromatographic techniques should I consider?

A3: Leveraging High-Resolution Chromatographic Modes

When flash chromatography reaches its limit, high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) offer vastly superior resolving power.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for separating challenging isomer mixtures due to its use of smaller, more uniform stationary phase particles, leading to much higher efficiency.[3]

    • Reverse-Phase HPLC (RP-HPLC): This is a highly effective and common mode. Separation is based on hydrophobicity.

      • Stationary Phase Choice: Standard C18 columns may not be optimal. Consider a phenyl-hexyl or a polar-embedded stationary phase. These phases introduce π-π and dipole-dipole interactions, which can differentiate between the subtle electronic differences of bromoquinoline isomers.[4]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For more polar isomers, HILIC can provide an alternative selectivity to reverse-phase.

  • Supercritical Fluid Chromatography (SFC): SFC is an exceptionally powerful technique for separating isomers, often providing selectivity that is orthogonal to HPLC.[5]

    • Principle: SFC uses supercritical CO₂ as the main mobile phase, which has unique properties that allow for fast, high-efficiency separations.[6] The polarity of the mobile phase is fine-tuned with a small amount of an organic co-solvent (modifier), such as methanol.[7]

    • Advantages: SFC allows for the use of a wide variety of columns, including many normal-phase columns (silica, diol, amino) that are highly effective for isomer separation. The ability to independently tune temperature and pressure provides additional parameters for optimizing selectivity.

FeatureFlash ChromatographyPreparative HPLCPreparative SFC
Resolving Power Low to ModerateHigh to Very HighVery High
Typical Sample Load Grams to KilogramsMilligrams to GramsMilligrams to Grams
Solvent Consumption HighModerateLow
Primary Separation Principle AdsorptionPartitioning (Hydrophobicity/Polarity)Adsorption/Partitioning
Best For Routine purification, large scaleDifficult separations, high purityIsomers, chiral compounds, fast separations
Q4: My bromoquinoline derivative appears to be degrading on silica and alumina. Are there non-chromatographic methods for separation?

A4: Exploring Crystallization and Extraction Techniques

When compounds are unstable on solid supports or when a large-scale, cost-effective method is needed, non-chromatographic techniques are invaluable.

  • Fractional Crystallization: This classic technique exploits small differences in the solubility of isomers in a specific solvent.[3]

    • Causality: The isomer that is less soluble in a chosen solvent at a given temperature will crystallize out of a supersaturated solution first, leaving the more soluble isomer in the mother liquor.[8][9]

    • Strategy: The key is meticulous solvent screening. The ideal solvent is one in which both isomers are soluble at high temperatures but have a significant solubility difference at lower temperatures. Slow, controlled cooling is crucial to promote the formation of pure crystals. Multiple recrystallization steps may be necessary to achieve high purity.[3] Using a seed crystal of the desired pure isomer can sometimes induce selective crystallization from a supersaturated mixture.[10]

  • Acid-Base Extraction (for Impurity Removal): While this method will not separate constitutional isomers of bromoquinoline from each other, it is an extremely effective way to remove non-basic impurities from your crude product mixture.

    • Causality: This technique leverages the basicity of the quinoline nitrogen.[3]

    • Protocol: Dissolve the crude mixture in an organic solvent. Wash with a dilute aqueous acid (e.g., 1M HCl). The basic bromoquinoline isomers will move into the aqueous layer as protonated salts, while non-basic impurities remain in the organic layer. Separate the layers, basify the aqueous layer (e.g., with NaOH), and then extract your purified mixture of isomers back into an organic solvent. This simplifies the subsequent, more challenging isomer separation step.[3]

Experimental Protocols & Workflows
Workflow for Separation Strategy Selection

This decision tree outlines a logical progression for tackling a bromoquinoline isomer separation problem.

SeparationStrategy Start Start: Mixture of Bromoquinoline Isomers TLC 1. Analytical TLC Screening (Multiple Solvent Systems) Start->TLC Separation_TLC Isomers Separated on TLC? TLC->Separation_TLC Flash_Chrom 2. Optimize & Run Preparative Flash Column Chromatography Separation_TLC->Flash_Chrom Yes HPLC_SFC_Screen 2. Analytical HPLC/SFC Screening (Multiple Columns & Mobile Phases) Separation_TLC->HPLC_SFC_Screen No / Poor Pure_Product Pure Isomer Isolated Flash_Chrom->Pure_Product Separation_HPLC Baseline Separation Achieved? HPLC_SFC_Screen->Separation_HPLC Prep_HPLC_SFC 3. Scale-up to Preparative HPLC or SFC Separation_HPLC->Prep_HPLC_SFC Yes Crystallization 3. Attempt Fractional Crystallization (Solvent Screening is Key) Separation_HPLC->Crystallization No Prep_HPLC_SFC->Pure_Product Success_Cryst Successful Separation? Crystallization->Success_Cryst Success_Cryst->Pure_Product Yes Derivatization 4. Consider Chemical Derivatization to Enhance Separation Properties Success_Cryst->Derivatization No

Sources

Optimization

Technical Support Center: Identification of Unknown Impurities in Trifluoromethylaniline Precursors

Welcome to the technical support center for the analysis of trifluoromethylaniline precursors. This guide is designed for researchers, scientists, and drug development professionals who encounter unknown impurities durin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of trifluoromethylaniline precursors. This guide is designed for researchers, scientists, and drug development professionals who encounter unknown impurities during synthesis and characterization. Trifluoromethylanilines are critical building blocks in the pharmaceutical industry, and ensuring their purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate the complexities of impurity identification.

Part 1: Initial Investigation & Common Impurities

This section addresses the crucial first steps to take when an unknown peak appears in your analysis and provides context on the likely culprits.

Q1: I've detected an unexpected peak in my HPLC-UV chromatogram. What are my immediate first steps?

The sudden appearance of an unknown peak can be alarming, but a systematic approach will efficiently determine its source. Before embarking on complex structural elucidation, perform these preliminary checks:

  • Confirm the Anomaly: The first rule of troubleshooting is to ensure the problem is repeatable. Re-inject the same sample. If the peak is gone, it may have been an artifact from the injector or a bubble. If it persists, proceed.

  • Run a Blank Injection: Inject your mobile phase (and sample solvent, if different) without any analyte. This helps identify "ghost peaks" that may originate from contaminated solvents, system leaching, or carryover from a previous injection.

  • Review the Sample History: Consider the sample's age and storage conditions. Has it been exposed to light, air, or elevated temperatures? Anilines can be susceptible to oxidative and photodegradation.

  • Check the UV Spectrum: If you are using a Diode Array Detector (DAD) or Photo Diode Array (PDA) detector, examine the UV spectrum of the unknown peak. Compare it to your main compound. A similar spectrum might suggest a related impurity (e.g., an isomer or degradation product), whereas a completely different spectrum could indicate an unrelated contaminant.

This initial triage is crucial. It prevents wasting time and resources on identifying a system-related artifact rather than a true chemical impurity.

Q2: What are the most common types of impurities found in trifluoromethylaniline precursors?

Impurities in drug substances are broadly classified by the International Council for Harmonisation (ICH) as organic, inorganic, and residual solvents. For trifluoromethylaniline precursors, organic impurities are the most common challenge and typically arise from the synthetic process or degradation.

Impurity CategoryCommon Examples & Likely Sources
Process-Related Impurities Starting Materials: Unreacted 3-(trifluoromethyl)aniline or other key reagents. Intermediates: Incomplete reaction progression leading to residual synthetic intermediates. By-products: Resulting from side reactions, such as over-alkylation (diallylation), C-alkylation instead of N-alkylation, or positional isomers from the initial nitration/halogenation steps.
Degradation Products Oxidation Products: Anilines are prone to oxidation, which can form colored impurities (e.g., nitroso, nitro, or polymeric species). Hydrolysis Products: If the precursor has labile groups (e.g., esters, amides), they can hydrolyze under acidic or basic conditions. De-fluorinated Impurities: While the C-F bond is strong, de-fluorination can occur under certain harsh conditions, representing a critical impurity to monitor.
Reagents & Catalysts Residual Reagents: Leftover reagents, ligands, or catalysts from the synthesis.

Understanding these potential sources provides a logical starting point for proposing candidate structures once you have initial analytical data, such as molecular weight.

Q3: How can I determine if an impurity originates from starting materials, the reaction, or degradation?

A well-designed experiment is the most effective way to pinpoint the impurity's origin.

  • Analyze Starting Materials: Run individual analyses of all starting materials and reagents using the same analytical method. This will immediately confirm if the impurity was present from the beginning.

  • Monitor the Reaction Profile: Take aliquots from the reaction mixture at different time points (e.g., t=0, mid-reaction, completion). Analyzing this profile can show if the impurity is an intermediate that is consumed or a by-product that forms and accumulates over time.

  • Perform Forced Degradation Studies: Intentionally subject your pure trifluoromethylaniline precursor to stress conditions (acid, base, oxidation, heat, light). If the unknown peak appears or increases under one of these conditions, it is highly likely a degradation product. This is a key part of developing a stability-indicating method as required by regulatory bodies.

The following workflow provides a visual guide to this initial investigation process.

G Start Unexpected Peak Detected Repeatable Is the peak repeatable? Start->Repeatable Blank Is peak present in blank? Repeatable->Blank Yes SystemIssue System/Solvent Contamination (Ghost Peak) Repeatable->SystemIssue No Blank->SystemIssue Yes TrueImpurity Confirmed Chemical Impurity Blank->TrueImpurity No AnalyzeSM Analyze Starting Materials TrueImpurity->AnalyzeSM MonitorRxn Monitor Reaction Profile TrueImpurity->MonitorRxn ForcedDeg Perform Forced Degradation TrueImpurity->ForcedDeg SourceID Identify Impurity Source AnalyzeSM->SourceID MonitorRxn->SourceID ForcedDeg->SourceID

Caption: Initial workflow for classifying an unexpected chromatographic peak.

Part 2: Core Analytical Strategies & Protocols

Once an impurity is confirmed to be a real chemical entity, a multi-technique approach is required for full characterization. Regulatory guidelines require any impurity above the 0.10% threshold to be identified.

Q4: Which analytical techniques are essential for identifying an unknown impurity?

No single technique can provide all the answers. A combination of chromatography and spectroscopy is the gold standard.

  • Chromatography for Separation:

    • HPLC/UPLC (High/Ultra-Performance Liquid Chromatography): The workhorse for purity analysis. It separates the impurity from the main component and other matrix constituents.

  • Spectrometry for Identification:

    • Mass Spectrometry (MS): When coupled with HPLC or GC, it provides the molecular weight of the impurity and, through fragmentation (MS/MS), offers clues about its structure. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides the elemental formula.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive tool for structural elucidation. It maps the carbon-hydrogen framework of the molecule. For trifluoromethylanilines, ¹H, ¹³C, and especially ¹⁹F NMR are invaluable.

    • Gas Chromatography-Mass Spectrometry (GC-MS): The preferred method for volatile or semi-volatile impurities, such as residual solvents or low-boiling-point by-products.

The choice of primary technique depends on the impurity's properties.

Caption: Decision tree for selecting the primary analytical technique.

Q5: How do I develop a robust HPLC-UV/MS method for impurity profiling of trifluoromethylanilines?

A good HPLC method must separate the impurity from the main peak and any other components. Method development is an iterative process of optimization.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size), as it is versatile for a wide range of polarities.

  • Mobile Phase Selection: Use a combination of an aqueous phase (A) and an organic phase (B).

    • Phase A: Water with 0.1% formic acid. The acid helps to protonate the aniline, leading to better peak shapes.

    • Phase B: Acetonitrile or Methanol with 0.1% formic acid. Acetonitrile often provides better resolution for aromatic compounds.

  • Initial Gradient: Begin with a broad scouting gradient to determine the approximate elution time of the impurities.

  • Optimization: Adjust the gradient slope around the elution time of your impurity. A shallower gradient will increase resolution between closely eluting peaks.

  • Detector Settings: Set the UV/DAD detector to monitor a range of wavelengths (e.g., 200-400 nm) to find the optimal wavelength for all components. For the MS detector, use positive electrospray ionization (ESI+), which is highly effective for protonating amines. Scan a relevant mass range (e.g., 100-1000 m/z).

ParameterRecommended Starting ConditionRationale & Causality
Column C18, 100 x 2.1 mm, 1.7 µmProvides good retention and efficiency for aromatic amines.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape by ensuring consistent protonation of the analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is an effective organic modifier for eluting aromatic compounds from a C18 column.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column that balances analysis time and system pressure.
Column Temp 40 - 60 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency.
Injection Vol. 0.2 - 2 µLSmall injection volumes prevent column overloading and peak distortion.
UV Detection 224 nm or DAD 200-400 nm224 nm is a common wavelength for anilines. A DAD scan is superior for method development as it ensures no peaks are missed.
MS Ionization ESI Positive (ESI+)Anilines readily accept a proton in the acidic mobile phase, making them highly sensitive in positive ion mode.
MS Scan Range 100 - 1000 m/zBroad enough to capture the precursor and most likely process-related impurities or dimers.
Scouting Gradient 5% B to 95% B over 10 minA fast, wide gradient to quickly determine where impurities elute.
Q6: My impurity is volatile. Is GC-MS a better choice?

Yes. For impurities that are volatile and thermally stable, GC-MS offers superior separation efficiency and provides definitive identification through mass spectral library matching.

  • Sample Preparation: Dissolve the sample in a volatile, non-polar solvent like dichloromethane or MTBE.

  • Derivatization (If Necessary): While many aniline by-products are sufficiently volatile, highly polar or active impurities (e.g., those with multiple -NH2 or -OH groups) can cause peak tailing. Derivatization with an agent like heptafluorobutyric anhydride (HFBA) can improve volatility and chromatographic performance.

  • Column Selection: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for separating aromatic amines.

  • Analysis: Inject the sample and run a temperature gradient program to separate components based on their boiling points and column interactions. The mass spectrometer will fragment the eluting compounds, generating a characteristic fingerprint that can be compared against spectral libraries (e.g., NIST, WILEY) for identification.

ParameterRecommended Starting ConditionRationale & Causality
Column AT-210 or similar (30m x 0.53mm, 1.0 µm)A mid-polarity column provides good selectivity for aromatic compounds.
Carrier Gas Helium at a constant pressure (e.g., 3.0 psi)Inert carrier gas to transport analytes through the column.
Inlet Temperature 200 - 250 °CMust be hot enough to ensure rapid and complete vaporization of the sample without causing thermal degradation.
Oven Program Start at 50°C, ramp 3°C/min to 125°C, then 45°C/min to 230°CA temperature gradient is essential to separate compounds with different boiling points. A slow initial ramp improves resolution of early-eluting compounds.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID is excellent for quantification. MS is essential for identification via fragmentation patterns.
MS Ionization Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Q7: I have isolated the impurity. How can NMR spectroscopy definitively elucidate its structure?

NMR is the most powerful tool for unambiguous structure determination. For a trifluoromethylaniline derivative, a suite of NMR experiments is required.

  • ¹H NMR: Provides information on the number and environment of protons. Key things to look for are the integration (number of protons), chemical shift (electronic environment), and coupling patterns (which protons are adjacent to each other).

  • ¹³C NMR: Shows all unique carbon atoms in the molecule. The chemical shift indicates the type of carbon (aliphatic, aromatic, carbonyl, etc.).

  • ¹⁹F NMR: This is particularly crucial for your compound class. It will show a signal for the -CF₃ group. The chemical shift of the fluorine signal is highly sensitive to its environment and can confirm if the trifluoromethyl group is still attached to the aromatic ring and if its electronic environment has changed compared to the parent compound.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity.

    • COSY (Correlation Spectroscopy) shows which protons are coupled (i.e., adjacent) to each other.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons (typically 2-3 bonds away). This is critical for piecing together molecular fragments.

By assembling the data from these experiments, you can construct a complete and unambiguous molecular structure.

Part 3: Advanced Troubleshooting & Proactive Strategies

Q8: My LC-MS data gives a molecular weight, but I can't propose a structure. What's next?

This is a common challenge. A molecular weight alone is often not enough.

  • Obtain High-Resolution Mass Spectrometry (HRMS) Data: Standard MS gives you a nominal mass (to the nearest whole number). HRMS provides a highly accurate mass (typically to 4 decimal places). This precision allows you to determine the exact elemental formula (e.g., C₈H₇F₃NBr vs. C₉H₁₀F₃O₂). This single piece of data dramatically reduces the number of possible structures.

  • Perform MS/MS Fragmentation: In an MS/MS experiment, you isolate the ion of your impurity and then fragment it. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. By analyzing the mass losses, you can deduce the presence of specific functional groups and how they are connected. For instance, the loss of 19 Da (F) or 69 Da (CF₃) would be highly informative.

Q9: What is a forced degradation study, and how can it help me identify potential degradation products proactively?

A forced degradation (or stress testing) study is a regulatory requirement that involves subjecting the drug substance to harsh conditions to accelerate its decomposition. Its purpose is twofold:

  • Identify Likely Degradants: It helps predict the impurities that could form during long-term storage, allowing you to develop analytical methods to monitor them.

  • Demonstrate Method Specificity: It proves that your analytical method can successfully separate the main compound from its degradation products, a key validation parameter known as "stability-indicating."

Prepare separate solutions of your trifluoromethylaniline precursor (e.g., at 1 mg/mL) and subject them to the conditions below. Analyze each stressed sample by your HPLC method alongside an unstressed control sample.

Stress ConditionTypical ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heat at 60-80°C for several hours.Hydrolysis of any labile functional groups.
Base Hydrolysis 0.1 M NaOH, heat at 60-80°C for several hours.Saponification of esters, hydrolysis of amides.
Oxidation 3-6% H₂O₂, room temperature for 24 hours.Oxidation of the aniline nitrogen to form N-oxides, nitroso, or nitro compounds.
Thermal Heat solid sample (or solution) at 80-100°C for 24-48 hours.General decomposition, potential for polymerization or rearrangement.
Photolytic Expose solution to UV/Vis light (ICH specified conditions).Photodegradation, often leading to colored products or radical-mediated reactions.
Q10: The impurity is at a very low level (<0.1%), but I still need to identify it. What are my options?

Identifying impurities present at very low levels is challenging due to the small amount of material available for analysis.

LC-SPE/NMR (Liquid Chromatography - Solid Phase Extraction / NMR): This is a powerful hyphenated technique for exactly this scenario.

  • Separation: The sample is repeatedly injected onto an HPLC system.

  • Trapping: As the low-level impurity peak elutes from the column, it is automatically diverted and trapped onto a small Solid-Phase Extraction (SPE) cartridge. This process is repeated many times (dozens or even hundreds) to concentrate the impurity on the cartridge.

  • Elution & Analysis: The trapped impurity is then eluted from the SPE cartridge with a very small volume of deuterated solvent directly into an NMR tube for analysis.

This technique, especially when combined with a cryogenically cooled NMR probe for enhanced sensitivity, makes it possible to obtain high-quality 1D and 2D NMR data on sub-microgram quantities of an impurity, allowing for full structural elucidation without the need for traditional, large-scale isolation.

References

  • Harča, M., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatica Chemica Acta. [Link]

  • Harča, M., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate. [Link]

  • Kymos. (2024). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. [Link]

  • Turco, L., et al. (2011). Detection, identification and quantification of a new de-fluorinated impurity in casopitant mesylate drug substance during late phase development. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]

  • SGS. (2011). HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES. [Link]

  • Patel, D., et al. (2020). Regulatory aspects of Impurity profiling. GSC Biological and Pharmaceutical Sciences. [Link]

  • ResearchGate. (n.d.). NMR Spectra of Anilines. [Link]

  • ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. [Link]

  • Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
  • ResearchGate. (2012). Specificity, Forced Degradation Studies and Mass Balance Results. [Link]

  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • ProQuest. (2021). *Identification of 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of Trifluoromethyl-Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of trifluoromethyl-substituted quinolines, focusing on their synthesis, structure-activity relationship...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of trifluoromethyl-substituted quinolines, focusing on their synthesis, structure-activity relationships (SAR), and biological activities. As a senior application scientist, my aim is to synthesize technical data with field-proven insights to empower your research and development endeavors in this promising area of medicinal chemistry.

The Trifluoromethyl Group: A Paradigm Shift in Quinoline SAR

The strategic incorporation of the trifluoromethyl (CF3) group into the quinoline scaffold has been a significant advancement in medicinal chemistry. The unique physicochemical properties of the CF3 group profoundly influence the pharmacokinetic and pharmacodynamic profiles of these derivatives.[1][2][3]

The CF3 group is highly lipophilic, which can enhance a drug's ability to cross biological membranes, leading to improved absorption and distribution.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by enzymes like cytochrome P450.[2] This increased metabolic stability often results in a longer half-life for drug candidates.[2] The potent electron-withdrawing nature of the CF3 group can also modulate the acidity and basicity of nearby functional groups, influencing interactions with biological targets.[3]

Synthesis of Trifluoromethyl-Substituted Quinolines: A Comparative Overview of Methodologies

Several synthetic strategies can be employed to construct the trifluoromethyl-substituted quinoline core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Gould-Jacobs Reaction

A plausible and efficient route to 4-hydroxy-7-(trifluoromethyl)quinoline, a key intermediate, is the Gould-Jacobs reaction.[4]

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate [4]

  • Reaction Setup: In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq).

  • Initial Heating: Heat the mixture at 125 °C for 1-2 hours, during which ethanol will distill off.

  • Cyclization: In a separate flask equipped with a reflux condenser, heat Dowtherm A to 250 °C.

  • Addition: Slowly and carefully add the reaction mixture from step 2 to the hot Dowtherm A.

  • Reaction Monitoring: Maintain the temperature at 250 °C for 30-60 minutes until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture and add hexane to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with hexane, and dry under vacuum to yield the desired product.

Rationale behind experimental choices: The high temperature in the cyclization step is necessary to overcome the activation energy for the intramolecular aromatic substitution that forms the quinoline ring. Dowtherm A is used as a high-boiling solvent to achieve the required temperature.

Caption: Workflow for the Gould-Jacobs reaction.

Comparative Analysis of Biological Activities

Anticancer Activity

Trifluoromethyl-substituted quinolines have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of key signaling pathways.[5][6][7]

Compound/AlternativeCell LineCancer TypeIC50 (µM)Reference
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60Leukemia19.88 ± 3.35 µg/ml[8]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineU937Leukemia43.95 ± 3.53 µg/ml[8]
7-chloro-4-quinolinylhydrazone derivativeSF-295CNS Cancer0.314 - 4.65 µg/cm³[6]
7-chloro-4-quinolinylhydrazone derivativeHCT-8Colon Cancer0.314 - 4.65 µg/cm³[6]
7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amineMCF-7Breast CancerMore potent than doxorubicin[6]
N-(7-(trifluoromethyl)quinolin-4-yl)quinolin-3-amineMCF-7Breast CancerMore potent than doxorubicin[6]

Structure-Activity Relationship Insights:

  • Position of the CF3 group: The position of the trifluoromethyl group on the quinoline ring significantly impacts anticancer activity.

  • Substituents at other positions: The nature of substituents at other positions of the quinoline ring can modulate potency and selectivity. For example, 7-chloro-4-quinolinylhydrazone derivatives have shown good cytotoxic activity.[6]

  • Hybrid Molecules: Hybrid molecules incorporating other pharmacophores, such as pyrazole, with the trifluoromethyl-quinoline scaffold have shown promising activity.[8]

Mechanism of Action: Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival, such as the PI3K/Akt pathway.[5][9] Others can induce apoptosis through various mechanisms.[10]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Quinoline Trifluoromethyl-Substituted Quinoline Derivative Quinoline->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling pathway and a potential point of inhibition by trifluoromethyl-substituted quinoline derivatives.

Experimental Protocol: MTT Cell Viability Assay [9][11]

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium and add them to the wells.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Antiviral Activity

Trifluoromethyl-substituted quinolines have also emerged as promising antiviral agents, with activity against a range of viruses.[12][13][14]

CompoundVirusCell LineEC50 (µM)CC50 (µM)SIReference
MefloquineZIKVVero~4.0>50>12.5[14]
Derivative 3aZIKVVero0.8>50>62.5[14]
Derivative 4ZIKVVero0.8>50>62.5[14]
Compound 1DENV2Huh-73.0316.065.30[15]
Compound 2DENV2Huh-70.4919.3939.5[15]

Structure-Activity Relationship Insights:

  • 2,8-bis(trifluoromethyl)quinoline scaffold: This scaffold has been identified as a key pharmacophore for anti-Zika virus activity.[12][14]

  • Modifications to the core: Modifications to the 2,8-bis(trifluoromethyl)quinoline core can lead to compounds with significantly improved potency compared to existing drugs like mefloquine.[14]

Mechanism of Action: The antiviral mechanism of these compounds often involves the inhibition of viral replication. For example, some derivatives have been shown to reduce the production of viral RNA and key viral proteins like the envelope glycoprotein.[12][13]

Experimental Protocol: Plaque Reduction Assay [16][17]

  • Cell Monolayer Preparation: Prepare confluent monolayers of a suitable host cell line (e.g., Vero cells) in 6-well or 12-well plates.

  • Compound and Virus Incubation: Pre-incubate the cells with various concentrations of the test compound for a specified time. Then, infect the cells with a known amount of virus for 1-2 hours.

  • Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Conclusion and Future Perspectives

The incorporation of the trifluoromethyl group has proven to be a highly effective strategy in the development of quinoline-based therapeutic agents. The unique properties of the CF3 group enhance metabolic stability and membrane permeability, leading to improved pharmacokinetic profiles. Structure-activity relationship studies have demonstrated that the position of the CF3 group and the nature of other substituents on the quinoline ring are critical for both anticancer and antiviral activities.

Future research should focus on the synthesis and evaluation of novel analogs with diverse substitution patterns to further optimize potency and selectivity. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of next-generation trifluoromethyl-substituted quinoline drugs. The development of compounds with dual anticancer and antiviral activities could also represent a promising avenue for future investigation.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]

  • The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. [Link]

  • Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Royal Society of Chemistry. [Link]

  • SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE - HETEROCYCLES. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - R Discovery. [Link]

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents - PMC. [Link]

  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC. [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances. [Link]

  • Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC. [Link]

  • New quinoline-triazole conjugates: Synthesis, and antiviral properties against SARS-CoV-2 - ScienceDirect. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents - Springer. [Link]

  • Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids - PMC. [Link]

  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs - VAST. [Link]

  • Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - MDPI. [Link]

  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - ResearchGate. [Link]

  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design - Bentham Science. [Link]

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues - SCIRP. [Link]

  • Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC. [Link]

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer | ACS Omega - ACS Publications. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC. [Link]

  • Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues - Virology Journal. [Link]

  • 2,8-bis(trifluoromethyl)quinoline analogs show improved anti-Zika virus activity, compared to mefloquine - PubMed. [Link]

  • In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate | Request PDF - ResearchGate. [Link]

  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential - Protocols.io. [Link]

  • The Chemistry of Antiviral Medicines: An Examination of Current Developments - LinkedIn. [Link]

  • The Antiviral Activity of Trifluoromethylthiolane Derivatives - MDPI. [Link]

  • New quinoline-based antiviral shows strong promise against SARS-CoV-2 - News-Medical.net. [Link]

Sources

Comparative

A Comparative Guide to the Advantages of the Trifluoromethyl Group for Metabolic Stability in Quinoline Drugs

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for developing therapeutics across a spectrum of diseases, from cancer to infectious agents.[1][2] However, the journey from a promi...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for developing therapeutics across a spectrum of diseases, from cancer to infectious agents.[1][2] However, the journey from a promising lead compound to a clinically viable drug is often thwarted by poor pharmacokinetic properties, chief among them being metabolic instability. A primary objective for medicinal chemists is to engineer molecules that can withstand the body's metabolic machinery long enough to exert their therapeutic effect. The strategic incorporation of the trifluoromethyl (CF3) group has emerged as a powerful and widely adopted strategy to enhance the metabolic stability of quinoline-based drug candidates.[3][4]

This guide provides an in-depth comparison of trifluoromethyl-substituted quinolines against their non-fluorinated analogues, detailing the mechanistic underpinnings of the CF3 group's advantages and providing the experimental framework for their evaluation.

The Trifluoromethyl Group: A Metabolic Shield

The unique physicochemical properties of the trifluoromethyl group make it an exceptional tool for enhancing drug stability.[5] Unlike a simple methyl group, the CF3 moiety imparts a combination of steric and electronic effects that fundamentally alter a molecule's susceptibility to metabolic breakdown.

  • Unparalleled Bond Strength: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol compared to about 414 kJ/mol for a carbon-hydrogen (C-H) bond.[5] This inherent strength makes the CF3 group exceptionally resistant to enzymatic cleavage by metabolic enzymes like the Cytochrome P450 (CYP) superfamily, which are responsible for the majority of phase I oxidative metabolism.[6]

  • Electronic Deactivation: The three highly electronegative fluorine atoms make the CF3 group a potent electron-withdrawing substituent.[5][6] When attached to the quinoline aromatic ring system, it reduces the electron density of the ring, making it less prone to oxidative attack by CYP enzymes.[3][7] This deactivation is a key strategy for protecting aromatic systems that would otherwise be metabolic "hotspots."

  • Steric Hindrance: While relatively small, the CF3 group is bulkier than a hydrogen atom and can act as a steric shield.[6] By placing it at or near a metabolically liable position on the quinoline scaffold, it can physically block the active site of metabolizing enzymes, preventing the enzymatic reactions that lead to drug clearance.[8]

Mechanisms of Metabolic Stabilization in Quinolines

The metabolism of the quinoline core often involves oxidative reactions such as hydroxylation or N-oxidation at various positions on the bicyclic system.[9][10] The introduction of a CF3 group can effectively counter these pathways.

Caption: Trifluoromethyl group blocking a metabolic hotspot on a quinoline ring.

Comparative Performance: A Data-Driven Perspective

The theoretical advantages of the CF3 group are consistently validated by experimental data. While specific values vary depending on the parent molecule and the position of substitution, a comparative analysis invariably shows a marked improvement in metabolic stability for the fluorinated analogue.

Table 1: Representative Comparison of a Parent Quinoline vs. its CF3-Substituted Analogue

ParameterParent QuinolineCF3-Substituted QuinolineRationale for Improvement
In Vitro Half-life (t½) in Human Liver Microsomes (min) 15> 90The CF3 group blocks CYP450-mediated oxidation, significantly slowing down the rate of metabolism.[6]
In Vivo Intrinsic Clearance (CLint) (mL/min/kg) 8512Lower clearance reflects the reduced metabolic breakdown of the drug by the liver.[7]
Oral Bioavailability (%) 20%75%Reduced first-pass metabolism in the liver leads to a greater fraction of the administered dose reaching systemic circulation.[11]

Note: The data presented are representative values to illustrate the typical impact of trifluoromethyl substitution and are not from a single specific drug.

Experimental Protocol: In Vitro Metabolic Stability Assessment

To empirically determine the metabolic stability of novel quinoline compounds, the Liver Microsomal Stability Assay is a standard and self-validating industry protocol. It measures the rate at which a compound is metabolized by the primary drug-metabolizing enzymes located in the endoplasmic reticulum of liver cells.

Objective:

To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:
  • Test Compound (e.g., CF3-Quinoline)

  • Positive Control Compound (e.g., Verapamil, known for rapid metabolism)

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase)

  • Acetonitrile with internal standard (for protein precipitation and sample analysis)

  • LC-MS/MS system for analysis

Step-by-Step Methodology:
  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare a master mix containing phosphate buffer and liver microsomes (final concentration typically 0.5-1.0 mg/mL).

    • Pre-warm the mixture to 37°C for 5-10 minutes.

  • Initiation of Reaction:

    • Add the test compound to the pre-warmed microsome mixture to a final concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The absence of NADPH serves as a negative control (T=0 min sample).

  • Time-Point Sampling:

    • Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Each aliquot is immediately quenched by adding it to a tube containing ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing:

    • Vortex the quenched samples thoroughly.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression line (k) is determined.

    • The in vitro half-life is calculated using the formula: t½ = 0.693 / k

    • Intrinsic clearance (CLint) can then be calculated based on the t½ and the specific assay conditions.

Caption: Workflow for the In Vitro Liver Microsomal Stability Assay.

Conclusion

The strategic incorporation of a trifluoromethyl group is a cornerstone of modern medicinal chemistry for overcoming the challenge of metabolic instability in quinoline-based drug candidates. Through a powerful combination of steric hindrance and electronic deactivation, the CF3 group effectively shields the molecule from enzymatic degradation, leading to demonstrably longer half-lives, lower clearance rates, and improved oral bioavailability.[3] The experimental protocols outlined in this guide provide a robust framework for researchers to validate these advantages in their own drug discovery programs. As the quest for more durable and effective medicines continues, the "metabolic shield" provided by the trifluoromethyl group will undoubtedly remain an indispensable tool in the development of next-generation quinoline therapeutics.

References

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC.
  • Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. (N/A). SlidePlayer.
  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (N/A). PMC.
  • The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online.
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (N/A). PMC.
  • A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery. (N/A). Benchchem.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (N/A). PMC.
  • Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. (2025). MDPI.
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). ACS Publications.
  • How Is Fluorine Used in the Medical Field?. (2025). Inhance Technologies.
  • A Comparative Guide to the Biological Activities of Quinoline and Isoquinoline Metabolites. (N/A). Benchchem.
  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate.
  • An Environmentally Sustainable Access to CF3-Substituted Alcohols as Valuable Fluorinated Motifs for the Synthesis of Bioactive Compounds. (2023). Advances in Engineering.
  • The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. (N/A). NINGBO INNO PHARMCHEM CO.,LTD..
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI.
  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). PubMed.
  • Fluorine in Medicine. (2022). The Royal Society of Chemistry.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Publishing.

Sources

Validation

5-Bromo-2-chloro-4-trifluoromethyl-quinoline vs 2,4-dichloro-5-bromopyrimidine reactivity

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where chemists struggle with over-substitution, poor regioselectivity, or unpredictable yields when working with polyhalogenated heteroaroma...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where chemists struggle with over-substitution, poor regioselectivity, or unpredictable yields when working with polyhalogenated heteroaromatics. Mastering these scaffolds requires moving beyond rote memorization of reaction conditions and instead understanding the quantum mechanical and electronic drivers that dictate site-selectivity[1].

This guide provides an in-depth, objective comparison of two highly privileged scaffolds in medicinal chemistry: 5-Bromo-2-chloro-4-trifluoromethyl-quinoline and 2,4-dichloro-5-bromopyrimidine . By dissecting their orthogonal reactivity profiles, we can design self-validating synthetic workflows that maximize yield and chemoselectivity.

Mechanistic Reactivity Profiles

The Pyrimidine Scaffold: 2,4-Dichloro-5-bromopyrimidine

The reactivity of 2,4-dichloro-5-bromopyrimidine is a textbook example of orthogonal functionalization dictated by resonance and bond dissociation energies[2].

  • SNAr Reactivity: The C4-chloro position is the most electrophilic site. When a nucleophile attacks C4, the resulting negative charge in the Meisenheimer intermediate is stabilized directly by the para-nitrogen atom[2]. The C2-chloro position is the second most reactive site, requiring harsher conditions for substitution.

  • Cross-Coupling Reactivity: For palladium-catalyzed reactions (e.g., Suzuki or Sonogashira), the C5-bromo position is the exclusive site of initial oxidative addition[2]. This is driven by the weaker C-Br bond (~280 kJ/mol) compared to the C-Cl bond (~340 kJ/mol), allowing Pd(0) to selectively insert at C5[3].

G Start 2,4-Dichloro-5-bromopyrimidine SNAr_C4 Primary SNAr (C4-Cl) Fast, 0°C - RT Start->SNAr_C4 1. Amine/Alkoxide Suzuki_C5 Suzuki Coupling (C5-Br) Pd(0), 80°C SNAr_C4->Suzuki_C5 2. Ar-B(OH)2 SNAr_C2 Secondary SNAr (C2-Cl) High Heat, 100°C+ Suzuki_C5->SNAr_C2 3. Excess Nucleophile

Caption: Orthogonal functionalization workflow for 2,4-dichloro-5-bromopyrimidine.

The Quinoline Scaffold: 5-Bromo-2-chloro-4-trifluoromethyl-quinoline

This scaffold combines the robust quinoline core with a powerfully electron-withdrawing trifluoromethyl (-CF3) group.

  • SNAr Reactivity: The C2-chloro position is highly activated for nucleophilic attack. The quinoline nitrogen provides resonance stabilization for the transition state, while the C4-CF3 group exerts a massive inductive pull (Hansch π value = +0.88), significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring[3][4].

  • Cross-Coupling Reactivity: Similar to the pyrimidine analog, the C5-bromo position remains orthogonal and primed for transition-metal-catalyzed cross-coupling reactions due to the favorable bond dissociation energetics[1].

G Quinoline 5-Br-2-Cl-4-CF3-Quinoline CF3 4-CF3 Group Strong e- withdrawal Quinoline->CF3 N_Ring Quinoline Nitrogen Resonance Stabilization Quinoline->N_Ring C5_Br C5-Br Bond Primed for Pd-Coupling Quinoline->C5_Br Weaker C-Br Bond C2_Cl C2-Cl Bond Activated for SNAr CF3->C2_Cl Lowers LUMO Energy N_Ring->C2_Cl Stabilizes Intermediate

Caption: Electronic factors driving site-selectivity in 5-Br-2-Cl-4-CF3-quinoline.

Quantitative Comparative Data

To facilitate rational reaction design, the following tables summarize the quantitative descriptors and empirical reaction conditions required to achieve chemoselectivity in both scaffolds.

Table 1: Quantitative Reactivity Descriptors & Regioselectivity

Descriptor / Property2,4-Dichloro-5-bromopyrimidine5-Bromo-2-chloro-4-trifluoromethyl-quinoline
Primary SNAr Site C4-ClC2-Cl
Cross-Coupling Site C5-BrC5-Br
C-Br Bond Energy ~280 kJ/mol (Favors Pd insertion)~280 kJ/mol (Favors Pd insertion)
C-Cl Bond Energy ~340 kJ/mol~340 kJ/mol
Electronic Modulators N1 and N3 (Resonance stabilization)N1 (Resonance) & C4-CF3 (Inductive pull)
LUMO Distribution Largest lobe localized on C4-ClLargest lobe localized on C2-Cl

Table 2: Comparative Reaction Conditions for Orthogonal Functionalization

Reaction Type2,4-Dichloro-5-bromopyrimidine5-Bromo-2-chloro-4-trifluoromethyl-quinoline
SNAr (Amine Nucleophile) 0 °C to RT, DIPEA, THF/EtOH (C4 selective)RT to 50 °C, K2CO3, DMF (C2 selective)
Suzuki Coupling Pd(PPh3)4, Na2CO3, Dioxane/H2O, 80 °C (C5 selective)Pd(dppf)Cl2, K3PO4, Toluene/H2O, 90 °C (C5 selective)

Validated Experimental Methodologies

The following protocols are designed as self-validating systems. Causality is embedded into the methodology to explain why specific parameters are chosen, ensuring reproducibility and scientific integrity.

Protocol A: Regioselective C4-Amination of 2,4-Dichloro-5-bromopyrimidine

Objective: Achieve mono-amination at C4 while preserving the C2-Cl and C5-Br bonds for downstream functionalization.

  • Preparation: In an oven-dried round-bottom flask under an N2 atmosphere, dissolve 2,4-dichloro-5-bromopyrimidine (1.0 equiv, 10.0 mmol) in anhydrous THF (0.2 M).

  • Kinetic Control (Cooling): Cool the solution to 0 °C using an ice bath.

    • Causality: Lowering the thermal energy of the system kinetically traps the reaction at the more electrophilic C4 site. At elevated temperatures, the thermodynamic drive can lead to unwanted C2 substitution or bis-amination[2].

  • Nucleophilic Attack: Add N,N-diisopropylethylamine (DIPEA, 1.2 equiv) as a non-nucleophilic base, followed by the dropwise addition of the amine nucleophile (1.05 equiv).

  • Self-Validating Monitoring: Stir for 2 hours at 0 °C.

    • Validation Step: Monitor via LC-MS. The desired product will exhibit an[M+H]+ peak corresponding to the mono-aminated product, displaying a characteristic 3:1 Cl/Br isotopic pattern. If a 1:1 isotopic pattern is observed, the C-Cl bond was erroneously preserved, indicating a failure in regioselectivity.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and concentrate. Purify via flash chromatography.

Protocol B: Chemoselective C5-Suzuki Coupling of 5-Bromo-2-chloro-4-trifluoromethyl-quinoline

Objective: Selectively couple an aryl group at C5 without triggering SNAr at C2 or defluorination of the CF3 group.

  • Preparation: Charge a Schlenk flask with 5-bromo-2-chloro-4-trifluoromethyl-quinoline (1.0 equiv, 5.0 mmol), the desired arylboronic acid (1.1 equiv), and K3PO4 (2.0 equiv).

  • Solvent & Degassing: Add a solvent mixture of Toluene/H2O (4:1, 0.15 M). Sparge the mixture with Argon for 15 minutes.

    • Causality: Rigorous deoxygenation is critical. Oxygen will rapidly oxidize the active Pd(0) species to Pd(II), killing the catalytic cycle and promoting homocoupling of the boronic acid[5].

  • Catalyst Addition: Add Pd(dppf)Cl2 (5 mol%) and heat the reaction mixture to 90 °C.

    • Causality: The bidentate dppf ligand provides significant steric bulk, which accelerates the reductive elimination step and prevents unwanted side reactions at the highly activated C2-Cl bond.

  • Self-Validating Monitoring: Stir for 4-6 hours.

    • Validation Step: Monitor by 19F NMR and LC-MS. The 19F NMR must show a sharp singlet (around -60 to -65 ppm), confirming the CF3 group remains intact[3]. LC-MS must show the retention of the chlorine isotope pattern, confirming the C2-Cl bond was not compromised.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, partition with water, extract with EtOAc, and purify via silica gel chromatography.

Conclusion

Both 5-Bromo-2-chloro-4-trifluoromethyl-quinoline and 2,4-dichloro-5-bromopyrimidine offer exceptional, orthogonal handles for late-stage functionalization. The pyrimidine scaffold relies heavily on resonance stabilization from the ring nitrogens to direct SNAr to the C4 position[2]. Conversely, the quinoline scaffold utilizes the powerful inductive electron-withdrawing nature of the CF3 group to hyper-activate the C2 position[3][4]. By strictly controlling temperature, stoichiometry, and catalyst ligand sterics, researchers can exploit these electronic disparities to build complex, highly functionalized drug candidates with absolute regiochemical precision.

References

  • Fier, P. S., et al. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, 2014. URL:[Link]

  • MDPI. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Pharmaceuticals, 2025. URL:[Link]

  • University of Windsor. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie, 2002. URL:[Link]

  • NIH. "A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors." Chemical Science, 2021. URL: [Link]

Sources

Comparative

Efficacy of Trifluoromethyl Quinoline Derivatives Against Drug-Resistant Cancer Cells: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary In my tenure as a Senior Application Scientist evaluating novel pharmacophores for oncology, the development of multidrug re...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In my tenure as a Senior Application Scientist evaluating novel pharmacophores for oncology, the development of multidrug resistance (MDR) remains the most formidable barrier to durable clinical responses. Standard chemotherapeutics, such as doxorubicin, frequently fail due to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (Pgp) or the hyperactivation of compensatory kinase pathways. However, the strategic incorporation of a trifluoromethyl (-CF3) group into the privileged quinoline scaffold fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile[1].

This technical guide objectively compares the efficacy of trifluoromethyl quinoline (TFQ) derivatives against standard chemotherapeutic alternatives, detailing their mechanisms of action and providing the self-validating experimental frameworks necessary to assess their potential in your own laboratory.

Mechanistic Pathways: Bypassing Multidrug Resistance

The -CF3 moiety enhances the lipophilicity of the quinoline core, drastically improving membrane permeability while simultaneously increasing metabolic stability against cytochrome P450 degradation[2]. Unlike traditional DNA intercalators, TFQ derivatives operate as multi-target kinase inhibitors and efflux pump antagonists[3].

  • Kinase Inhibition (c-Met & PI3K): Certain TFQ analogs, such as Compound 21b (a 3,5,7-trisubstituted quinoline), exhibit extraordinary selectivity for the c-Met receptor tyrosine kinase—a key driver of metastasis and resistance[3]. By binding to the ATP pocket, they inhibit downstream survival pathways. Similarly, other derivatives like Compound 9a function as potent PI3K inhibitors, leading to cell cycle arrest.

  • P-glycoprotein Antagonism: The lipophilic nature of the quinoline core, combined with the electron-withdrawing -CF3 group, allows these compounds to act as competitive inhibitors of Pgp, thereby restoring the intracellular accumulation of co-administered chemotherapeutics and overcoming MDR.

Pathway TFQ Trifluoromethyl Quinoline (TFQ) Derivatives cMet c-Met Kinase TFQ->cMet Inhibits PI3K PI3K Pathway TFQ->PI3K Inhibits Pgp P-glycoprotein (Pgp) Efflux Pump TFQ->Pgp Antagonizes Apoptosis Apoptosis (Cell Death) TFQ->Apoptosis Induces Survival Tumor Survival & Drug Resistance cMet->Survival Promotes PI3K->Survival Promotes Pgp->Survival Promotes Survival->Apoptosis Blocks

Mechanistic signaling pathways targeted by TFQ derivatives to overcome drug resistance.

Comparative In Vitro Efficacy Data

To benchmark the performance of TFQ derivatives, we must analyze their half-maximal inhibitory concentrations (IC50) against well-characterized drug-resistant and sensitive cancer cell lines. The data below synthesizes findings from and3[3].

CompoundPrimary Target / MechanismCell Line (Cancer Type)IC50 ValueEfficacy vs. Control
Compound 21b c-Met Kinase InhibitorMKN45 (Gastric)1.0 µMSuperior to standard TKI
Compound 21b c-Met Kinase InhibitorSNU-5 (Gastric)1.0 µMSuperior to standard TKI
Compound 55 AntiproliferativeHL-60 (Leukemia)19.88 µg/mLHigh Potency
Compound 9a PI3K InhibitorHT-29 (Colon)32 nMSuperior to Doxorubicin
Doxorubicin DNA Intercalator (Control)Various Resistant LinesTypically >10 µMBaseline Resistance

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy of TFQ derivatives, phenotypic readouts (cell viability) must be coupled with genotypic/mechanistic validation (kinase inhibition). The following protocols establish a self-validating system: if a compound shows high cytotoxicity in the MTT assay, the subsequent kinase assay confirms whether this cell death is driven by specific target engagement rather than non-specific off-target toxicity[1][4].

Workflow Step1 1. Cell Seeding (Drug-Resistant Lines) Step2 2. Compound Treatment (TFQ vs. Control) Step1->Step2 Step3 3. Incubation (48-72h, 37°C) Step2->Step3 Step4 4. MTT Reagent Addition & Solubilization Step3->Step4 Step5 5. Absorbance (570nm) & IC50 Calculation Step4->Step5

Step-by-step experimental workflow for the MTT cell viability and cytotoxicity assay.

Protocol 1: MTT Cell Viability Assay (Phenotypic Readout)

Purpose: To determine the IC50 of TFQ derivatives in drug-resistant cell lines[1][4].

  • Cell Seeding: Plate drug-resistant cells (e.g., NCI/ADR-RES or HL-60) in a 96-well flat-bottom plate at a density of 5,000–10,000 cells/well in 100 µL of complete media.

    • Causality: Seeding density is critical. Too few cells yield weak spectrophotometric signals; too many lead to contact inhibition and premature cell cycle arrest, which artificially protects cells from drugs targeting active division.

  • Incubation: Incubate for 24 hours at 37°C with 5% CO2.

    • Causality: Allows for cellular adherence and recovery from trypsinization stress, ensuring baseline metabolic activity is stabilized before drug introduction.

  • Compound Treatment: Prepare serial dilutions of the TFQ derivative and a reference drug (e.g., Doxorubicin). Dissolve TFQs in DMSO, ensuring the final DMSO concentration in the well is ≤0.5% (v/v).

    • Causality: The high lipophilicity of the -CF3 group requires DMSO for solubility. Exceeding 0.5% DMSO introduces solvent-induced cytotoxicity, confounding the true IC50 calculation of the drug.

  • MTT Addition: After 48-72 hours of exposure, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

    • Causality: Viable cells with active mitochondria reduce the yellow tetrazolium salt into insoluble purple formazan crystals. Dead cells lose this metabolic capacity.

  • Solubilization & Reading: Remove media, add 100 µL of DMSO to solubilize the formazan, and measure absorbance at 570 nm using a microplate reader[1][4].

    • Causality: 570 nm is the peak absorbance wavelength for formazan. The resulting dose-response curve provides a highly reliable, quantifiable IC50 value.

Protocol 2: Kinase Inhibition Assay (Mechanistic Validation)

Purpose: To confirm that the cytotoxicity observed in Protocol 1 is mediated by specific target engagement (e.g., c-Met or PI3K)[3].

  • Enzyme Preparation: Utilize recombinant human kinase domains (e.g., c-Met).

  • ATP Competition: Incubate the kinase with the TFQ derivative (e.g., Compound 21b) in the presence of ATP at its Michaelis constant (Km) concentration.

    • Causality: Testing at the ATP Km ensures the assay is sensitive enough to detect competitive inhibitors without being overwhelmed by excess ATP, which would mask the drug's true binding affinity.

  • Detection: Measure phosphorylated substrate levels using a time-resolved fluorescence resonance energy transfer (TR-FRET) readout to determine the specific kinase inhibitory concentration.

Conclusion

Trifluoromethyl quinoline derivatives represent a significant structural evolution in the fight against drug-resistant malignancies. By simultaneously targeting hyperactive kinase pathways (c-Met, PI3K) and bypassing efflux mechanisms, these compounds offer a superior therapeutic window compared to traditional intercalators like doxorubicin[3]. For drug development professionals, integrating the self-validating phenotypic and mechanistic assays outlined above is essential for translating these promising in vitro findings into viable clinical candidates.

References

  • Oriental Journal of Chemistry."From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
  • Arab Journal of Chemistry."Comprehensive review on current developments of quinoline-based anticancer agents.
  • Benchchem."Comparative In Vitro Efficacy of 3,4-Dichloro-7-(trifluoromethyl)quinoline and Alternative Anticancer Agents.
  • ACS Publications (Journal of Medicinal Chemistry)."Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a Novel Anticancer Agent.
  • Bentham Science Publishers."Synthesis and Anti-bacterial Activity of New Substituted 2-trifluoromethyl-4-quinolinylhydrazone Analogs against Mycobacterium tuberculosis Strains.
  • Benchchem."Scrutinizing the Anticancer Potential of 3,4-Dichloro-7-(trifluoromethyl)quinoline: A Comparative Analysis.

Sources

Validation

A Comparative In Vitro Evaluation of Novel Compounds Derived from 5-Bromo-2-chloro-4-trifluoromethyl-quinoline: A Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for the in vitro evaluation of novel compounds derived from the highly functionalized 5-Bromo-2-chloro-4-trifluoromethyl-quinoline scaffold. For researchers and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vitro evaluation of novel compounds derived from the highly functionalized 5-Bromo-2-chloro-4-trifluoromethyl-quinoline scaffold. For researchers and drug development professionals, this document outlines the strategic rationale behind the synthesis of such derivatives, offers a comparative analysis of their potential biological activities against established standards, and provides detailed, field-proven protocols for their assessment.

Introduction: The Rationale for Derivatizing 5-Bromo-2-chloro-4-trifluoromethyl-quinoline

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The parent scaffold, 5-Bromo-2-chloro-4-trifluoromethyl-quinoline, is a particularly promising starting point for novel drug discovery due to the synergistic interplay of its substituents:

  • The Quinoline Core: A privileged heterocyclic system known to intercalate with DNA and inhibit key enzymes involved in cellular proliferation and microbial replication.[3]

  • 4-Trifluoromethyl Group: This electron-withdrawing group often enhances the metabolic stability, cell permeability, and receptor binding affinity of drug candidates.[4] In the context of quinolines, it has been associated with potent anticancer and antiparasitic activities.[5]

  • 5-Bromo and 2-Chloro Substituents: Halogenation can significantly modulate the electronic properties and biological activity of the quinoline ring. The 2-chloro position is particularly reactive and serves as an ideal handle for introducing diverse chemical moieties to explore structure-activity relationships (SAR).[6][7]

Given these features, derivatization of the 2-chloro position can lead to novel compounds with potentially enhanced efficacy and selectivity. This guide will focus on the in vitro evaluation of two hypothetical, yet representative, derivatives:

  • NQC-1 (Novel Quinoline Compound 1): A derivative where the 2-chloro group is substituted with a primary amine-containing side chain, a common modification to enhance interaction with biological targets.

  • NQC-2 (Novel Quinoline Compound 2): A derivative featuring a more complex heterocyclic moiety, designed to explore novel binding interactions.

These novel compounds will be compared against established therapeutic agents: Doxorubicin , a standard chemotherapeutic drug, and Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic.

Comparative In Vitro Efficacy: A Data-Driven Analysis

The primary objective of in vitro evaluation is to quantify the biological activity of novel compounds and compare their potency against relevant standards. This section outlines the key assays and presents a framework for data comparison.

Anticancer Activity: Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and determine the cytotoxic potential of novel compounds.[8][9] The half-maximal inhibitory concentration (IC50) is the standard metric for comparing the potency of anticancer agents.

Table 1: Comparative Anticancer Cytotoxicity (IC50, µM) of NQC Derivatives and Doxorubicin

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)
NQC-1 8.512.310.1
NQC-2 3.25.84.5
Doxorubicin (Standard) 0.91.51.2

Note: The IC50 values for NQC-1 and NQC-2 are hypothetical and for illustrative purposes.

Antimicrobial Activity: Susceptibility Testing

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[1][10]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of NQC Derivatives and Ciprofloxacin

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
NQC-1 1632>64
NQC-2 81632
Ciprofloxacin (Standard) 10.5Not Applicable

Note: The MIC values for NQC-1 and NQC-2 are hypothetical and for illustrative purposes.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a robust starting point for the in vitro evaluation of novel quinoline derivatives.

MTT Assay for Anticancer Cytotoxicity

This protocol outlines the steps for determining the IC50 values of the novel compounds against a panel of cancer cell lines.

Workflow for MTT Cell Viability Assay

MTT_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (24-72h incubation) A->B C 3. Add MTT Reagent (2-4h incubation) B->C D 4. Solubilize Formazan (e.g., with DMSO) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate IC50 E->F

Caption: A standard workflow for determining compound cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cell lines (e.g., MCF-7, A549, HeLa) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds (NQC-1, NQC-2) and the standard (Doxorubicin) in DMSO.

    • Perform serial dilutions of the compounds in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

    • Remove the old media from the 96-well plate and add 100 µL of the compound dilutions to the respective wells.

    • Include wells with untreated cells (negative control) and a vehicle control (DMSO at the highest concentration used).

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization:

    • Carefully remove the media from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Reading and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Assay for Antimicrobial Activity

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the novel compounds against various microbial strains.

Workflow for Broth Microdilution MIC Assay

MIC_Workflow A 1. Prepare Compound Dilutions (in 96-well plate) C 3. Inoculate Wells A->C B 2. Prepare Microbial Inoculum (0.5 McFarland standard) B->C D 4. Incubate (18-24h at 37°C) C->D E 5. Read Results (Visual inspection for growth) D->E F 6. Determine MIC E->F

Caption: A standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Compound Dilutions:

    • Prepare stock solutions of the test compounds (NQC-1, NQC-2) and the standard (Ciprofloxacin) in a suitable solvent.

    • In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

    • Add 50 µL of the stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism (S. aureus, E. coli, C. albicans).

    • Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10^5 CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared microbial inoculum to each well containing the serially diluted compounds.

    • Include a positive control well (MHB with inoculum, no compound) and a negative control well (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Mechanistic Insights and Structure-Activity Relationships (SAR)

While in vitro efficacy data is crucial, understanding the potential mechanism of action and SAR provides a rational basis for further compound optimization.

Potential Mechanism of Action

Derivatives of the 5-Bromo-2-chloro-4-trifluoromethyl-quinoline scaffold may exert their biological effects through various mechanisms, including:

  • Inhibition of Topoisomerases: Quinoline derivatives are known to inhibit topoisomerase I and II, enzymes essential for DNA replication, leading to cell death in both cancer cells and bacteria.

  • Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors. These novel compounds could potentially target signaling pathways critical for cancer cell proliferation and survival, such as the EGFR or PI3K/Akt pathways.

  • Disruption of Microbial Cell Processes: In bacteria, these compounds may interfere with DNA gyrase, a type II topoisomerase, similar to other quinolone antibiotics.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_0 Cell Proliferation Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation NQC-2 NQC-2 NQC-2->PI3K Inhibition

Caption: A simplified diagram illustrating the potential inhibition of the PI3K/Akt/mTOR signaling pathway by a novel quinoline derivative.

Structure-Activity Relationships (SAR)

Based on the hypothetical data, preliminary SAR insights can be drawn:

  • The introduction of a more complex heterocyclic moiety in NQC-2 appears to enhance both anticancer and antimicrobial activity compared to the simpler side chain in NQC-1 . This suggests that the nature and size of the substituent at the 2-position are critical for potent biological activity.

  • The improved activity of NQC-2 could be attributed to additional hydrogen bonding or hydrophobic interactions with the target enzymes or receptors.

Further derivatization and testing are necessary to establish a comprehensive SAR for this class of compounds.

Conclusion and Future Directions

This guide provides a foundational framework for the in vitro evaluation of novel compounds derived from 5-Bromo-2-chloro-4-trifluoromethyl-quinoline. The presented protocols and comparative data structure offer a systematic approach to identifying promising lead candidates for further development.

Future studies should focus on:

  • Synthesis and screening of a broader library of derivatives to establish a robust SAR.

  • In-depth mechanistic studies to elucidate the precise molecular targets of the most potent compounds.

  • In vitro ADME/Tox profiling to assess the drug-like properties of lead candidates.

  • In vivo efficacy studies in relevant animal models to validate the in vitro findings.

By following a rigorous and comparative in vitro evaluation strategy, researchers can effectively navigate the early stages of drug discovery and unlock the therapeutic potential of this promising quinoline scaffold.

References

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3).
  • (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Molecular Structure, 1269, 133761.
  • Noolvi, M. N., Patel, H. M., Bhardwaj, V., & Chauhan, A. (2011). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: Search for anticancer agent. European Journal of Medicinal Chemistry, 46(6), 2327-2346.
  • Fathy, U., Abd El Salam, H. A., Fayed, E. A., & Gouda, A. (2021). Facile Synthesis and in vitro Anticancer Evaluation of a New Series of Tetrahydroquinoline. Journal of Molecular Structure, 1242, 130728.
  • Vishnu, T., Veerabhadraiah, M., Krishna Chaitanya, V., Nagamani, M., Raghavender, M., & Jalapathi, P. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Molecular Diversity, 27(2), 795-810.
  • Fuloria, N. K., Ravichandran, M., Solyappan, M., Sa'ad, M. A., Wu, Y. S., Thangeswaran, D., & Fuloria, S. (2023). Synthesis, Characterization and in vitro Anticancer Activity of New Quinoline Analogues against Oral Squamous Cell Carcinoma. Asian Journal of Chemistry, 35(10), 2351-2356.
  • BenchChem. (2025).
  • (2019). Quinolines and quinolones as antibacterial, antifungal, anti-virulence, antiviral and anti-parasitic agents. Critical Reviews in Microbiology, 45(5-6), 617-654.
  • (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 578.
  • (2014). Synthesis and in Vitro Antitumor Activity of a Novel Series of 2-Pyrazoline Derivatives Bearing the 4-Aryloxy-7-chloroquinoline Fragment. Molecules, 19(11), 18488-18504.
  • (2024). Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. Parasites & Vectors, 17(1), 44.
  • (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(16), 8145-8161.
  • (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3).
  • (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Journal of Biomolecular Structure and Dynamics, 1-16.
  • (2025). Synthesis, characterization, and in vitro antimicrobial evaluation of new 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines.
  • (2016). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Journal of Applicable Chemistry, 5(5), 1017-1025.
  • (2025).
  • (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Oxidative Medicine and Cellular Longevity, 2021.
  • (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7581.
  • (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Molecules, 30(22), 4893.
  • BenchChem. (2025). An In-depth Technical Guide on 3,4-Dichloro-7-(trifluoromethyl)quinoline Derivatives and Analogs for Drug Discovery Professional.
  • (2002). Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry, 45(16), 3527-3533.
  • (2016). In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans. International Journal of Antimicrobial Agents, 48(2), 175-181.
  • (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry, 162, 493-505.
  • (2024). In vitro antimicrobial, anticancer evaluation, and in silico studies of mannopyranoside analogs against bacterial and fungal.
  • (2026).
  • (2021). Synthesis, Characterization, In-Vitro Antimicrobial Evaluation and Molecular Docking Studies of Aromatic Aldehydes Substituted Thiosemicarbazide Quinoxaline Derivatives. International Journal of Current Research and Review, 13(14), 118-126.
  • (2024). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • ATCC. (n.d.).
  • BenchChem. (2025). Potential Therapeutic Targets of 3,4-Dichloro-7-(trifluoromethyl)quinoline.
  • PubMed. (2010).
  • PubMed. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents.
  • ResearchGate. (2023).
  • Thermo Fisher Scientific. (n.d.).

Sources

Comparative

The Position of Power: A Comparative Guide to Halogen-Substituted Quinolines in Biological Applications

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic ag...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its versatility is significantly enhanced through substitution, with halogens playing a particularly influential role in modulating biological activity.[3][4][5] This guide provides a comparative analysis of how the position of halogen atoms on the quinoline ring dictates the compound's efficacy across various biological domains, supported by experimental data and detailed protocols.

The Significance of Halogenation in Quinoline Chemistry

Halogens, once considered mere hydrophobic additions, are now recognized for their ability to form halogen bonds, a type of non-covalent interaction that can significantly influence ligand-receptor binding.[6][7] The introduction of a halogen can alter a molecule's physicochemical properties, including its size, lipophilicity, and electronic distribution, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[5] The strategic placement of halogens on the quinoline ring can therefore fine-tune the biological activity, leading to enhanced potency and selectivity.

Comparative Analysis of Biological Activities

The influence of halogen positioning is not uniform across all biological activities. Below, we dissect the structure-activity relationships (SAR) for anticancer, antimicrobial, and antimalarial activities.

Anticancer Activity: A Tale of Two Positions

In the realm of oncology, the positioning of halogens on the quinoline ring can dramatically alter the cytotoxic potential of the resulting compounds.[1][8][9]

Key Observations:

  • Positions 5 and 7: Systematic studies on organoruthenium complexes with 5,7-dihalido-8-hydroxyquinoline ligands have shown that while halogen substitution generally enhances cytotoxic activity compared to the unsubstituted parent compound, the specific impact of the substitution pattern can be minor in some cases.[10][11]

  • Position 4: Compounds with a halogen at the 4-position of a phenyl ring attached to the quinoline core have demonstrated improved antiproliferative activity.[1]

  • Position 8: An 8-chloro-4-(3,3-dimethyl-1-triazeno)quinoline derivative has shown significant antitumor activity against murine leukemias.[12]

  • Electron-Withdrawing Effects: Generally, the presence of electron-withdrawing groups like halogens (Cl, F) is associated with enhanced anticancer activity.[4]

Data Summary: Anticancer Activity of Halogenated Quinolines

Quinoline DerivativeHalogen PositionCancer Cell LineIC50 (µM)Reference
8-chloro-4-(3,3-dimethyl-1-triazeno)quinoline8-ClL1210 LeukemiaActive[12]
Substituted Thiophene-Quinoline4-position on phenyl ringBreast (MCF-7)28.36[1]
Organoruthenium Complex5,7-dihaloVariousLow µM range[10]
Antimicrobial Activity: Targeting Bacterial Defenses

Halogenated quinolines have emerged as potent agents against a range of bacterial pathogens, including drug-resistant strains.[13] The position of the halogen is critical in determining the spectrum and potency of their antibacterial action.

Key Observations:

  • Position 2: Synthetic tuning of the 2-position of halogenated quinolines has led to the discovery of compounds with potent biofilm-eradicating capabilities and increased activity against Staphylococcus epidermidis.[13]

  • Position 5: The presence of a chlorine atom at the 5-position in some quinoline scaffolds has been associated with moderate activity against Gram-negative bacteria.[14]

  • Para-Substitution on Appended Rings: In a series of quinoline-based amide derivatives, a para-electron-withdrawing, lipophilic substituent like a trifluoromethyl (CF3) group on an attached phenyl ring optimized both physicochemical properties and active-site binding, leading to strong antibacterial activity.[15]

Data Summary: Antibacterial Activity of Halogenated Quinolines (MIC in µg/mL)

Quinoline DerivativeHalogen PositionS. aureusE. coliReference
Quinolone Hybrid 5d5-Cl0.125-80.125-8[14][16]
Quinoline Amide 3cpara-CF3 on phenyl2.67-[15]
Halogenated Quinolines (HQs)General0.30-0.78 (MRSE)-[13]
Antimalarial Activity: A Legacy of the 7-Chloro Group

The 7-chloro-4-aminoquinoline scaffold is iconic in antimalarial drug discovery, with chloroquine being a prime example.[17] Research continues to explore how modifications to this core structure, including the position of the halogen, can overcome drug resistance.

Key Observations:

  • Position 7: The 7-chloro group is considered crucial for the antimalarial activity of 4-aminoquinolines, playing a role in the inhibition of hemozoin formation and drug accumulation in the parasite's food vacuole.[17]

  • Hybrid Compounds: Hybrid molecules combining the 7-chloro-4-aminoquinoline core with other pharmacophores have shown potent activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.[18]

  • Other Positions: While the 7-position is dominant, substitutions at other positions are being explored. For instance, 4'-fluoro and 4'-chloro derivatives of amodiaquine have demonstrated impressive efficacy.[4]

Data Summary: Antimalarial Activity of Halogenated Quinolines (IC50)

Quinoline DerivativeHalogen PositionP. falciparum StrainIC50Reference
Quinoline-β-lactam hybrids-W2 (CQ-resistant)Less effective than CQ[18]
Quinoline-sulfonamide hybrids-3D7 (CQ-sensitive)0.01-0.05 µM[18]
4'-fluoro-N-tert-butylamodiaquine4'-F on amodiaquineCQ-sensitive & resistantImpressive efficacy[4]
Quinoline-triazole hybrids7-ClNF54 (CQ-sensitive) & K1 (MDR)Submicromolar[19]

Experimental Protocols

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activity of quinoline derivatives.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of quinoline derivatives on cancer cell lines.[20]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can convert the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[20]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the halogenated quinoline derivatives in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of quinoline derivatives against bacterial strains.[21][22][23]

Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[21][22]

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the quinoline derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).[23]

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).[23]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[22][24]

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the quinoline scaffold and a generalized workflow for assessing biological activity.

Biological_Activity_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR cluster_optimization Lead Optimization Synthesis Synthesis of Halogenated Quinoline Derivatives Antimicrobial Antimicrobial Screening (e.g., MIC Assay) Synthesis->Antimicrobial Antimalarial Antimalarial Screening (e.g., pLDH Assay) Synthesis->Antimalarial Anticancer Anticancer Screening (e.g., MTT Assay) Data Data Collection (IC50, MIC values) Anticancer->Data Antimicrobial->Data Antimalarial->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Optimization Lead Compound Optimization SAR->Optimization Optimization->Synthesis Iterative Design

Caption: General workflow for assessing the biological activity of halogenated quinolines.

Conclusion

The strategic placement of halogen atoms on the quinoline scaffold is a powerful tool in drug discovery, enabling the fine-tuning of biological activity. As demonstrated, the optimal position for halogenation varies depending on the desired therapeutic application. A thorough understanding of the structure-activity relationships, supported by robust experimental data, is paramount for the rational design of next-generation quinoline-based therapeutics. This guide serves as a foundational resource for researchers and scientists dedicated to advancing this promising area of medicinal chemistry.

References

  • Quinoline-Based Hybrid Compounds with Antimalarial Activity - MDPI. (2017, December 19). Retrieved from [Link]

  • Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2022, October 20). Retrieved from [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study - PMC. (2025, October 9). Retrieved from [Link]

  • Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines. (n.d.). Retrieved from [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology - ACS Publications. (2012, November 12). Retrieved from [Link]

  • Synthesis, labeling, and biological evaluation of halogenated 2-quinolinecarboxamides as potential radioligands for the visualization of peripheral benzodiazepine receptors - PubMed. (2006, June 15). Retrieved from [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC. (n.d.). Retrieved from [Link]

  • Quinolines: the role of substitution site in antileishmanial activity - Frontiers. (2025, September 14). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - MDPI. (2019, February 2). Retrieved from [Link]

  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents | Organometallics - ACS Publications. (2015, December 1). Retrieved from [Link]

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC. (n.d.). Retrieved from [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - MDPI. (2022, October 12). Retrieved from [Link]

  • Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity | Journal of Medicinal Chemistry - ACS Publications. (2017, January 12). Retrieved from [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials | Journal of Medicinal Chemistry - ACS Publications. (2016, April 18). Retrieved from [Link]

  • Antimalarial Drugs with Quinoline Nucleus and Analogs - SciSpace. (n.d.). Retrieved from [Link]

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations | ACS Omega. (2025, June 13). Retrieved from [Link]

  • The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC. (2018, October 30). Retrieved from [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC) - Emery Pharma. (2016, September 1). Retrieved from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (2025, August 27). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed. (2019, February 2). Retrieved from [Link]

  • A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds - Taylor & Francis. (2023, October 27). Retrieved from [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). Retrieved from [Link]

  • Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not - ResearchGate. (n.d.). Retrieved from [Link]

  • Antibacterial structure–activity relationship studies of several tricyclic sulfur-containing flavonoids - Beilstein Journals. (2016, May 23). Retrieved from [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (2023, June 30). Retrieved from [Link]

  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Review Article Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and str. (2025, March 7). Retrieved from [Link]

  • Aminopropyl-Linked Quinoline-Triazole Hybrids with Enhanced Antiplasmodial Activity Targeting β-Hematin Formation | Organometallics - ACS Publications. (2025, October 13). Retrieved from [Link]

  • 13.5A: Minimal Inhibitory Concentration (MIC) - Biology LibreTexts. (2024, November 23). Retrieved from [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K. (2026, January 8). Retrieved from [Link]

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (2020). Retrieved from [Link]

  • Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents (2019–Present) - Bentham Science Publishers. (2026, February 17). Retrieved from [Link]

Sources

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